Product packaging for Ethyl 2-chlorothiazole-4-carboxylate(Cat. No.:CAS No. 41731-52-6)

Ethyl 2-chlorothiazole-4-carboxylate

Cat. No.: B1338778
CAS No.: 41731-52-6
M. Wt: 191.64 g/mol
InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N
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Description

Ethyl 2-chlorothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 191.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S B1338778 Ethyl 2-chlorothiazole-4-carboxylate CAS No. 41731-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILVNZWYCBUGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518291
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
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Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41731-52-6
Record name Ethyl 2-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chlorothiazole-4-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its thiazole core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a scaffold for the construction of more complex molecules with diverse biological activities. This compound serves as a key intermediate in the development of pharmaceuticals, including potential treatments for bacterial infections and certain cancers, as well as in the formulation of fungicides and herbicides.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring reproducibility, safety, and the successful synthesis of target compounds.

This technical guide provides a detailed overview of the known physical properties of this compound, alongside field-proven methodologies for their determination and characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO₂S[1][2]
Molecular Weight 191.64 g/mol [1][2]
Appearance White needles[1]
Melting Point 84-92 °C[1]
Boiling Point Data not readily available
Density Data not readily available
Solubility Data not readily available in common solvents
CAS Number 41731-52-6[1][2]

Note on Data Gaps: While the melting point is well-documented, experimental data for the boiling point, density, and specific solubility of this compound are not widely reported in the available literature. The compound's solid nature and relatively high melting point suggest that its boiling point may be high and potentially accompanied by decomposition under atmospheric pressure.

Experimental Determination of Physical Properties

The following section outlines detailed, step-by-step methodologies for the determination of key physical properties of this compound and related organic solids. These protocols are designed to be self-validating and reflect standard practices in synthetic chemistry labs.

Workflow for Physical Property Determination

G cluster_0 Material Acquisition & Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain high-purity This compound B Dry the sample under vacuum to remove residual solvent A->B C Melting Point Determination (Capillary Method) B->C D Spectroscopic Analysis (NMR, IR, MS) B->D E Solubility Screening (Qualitative) B->E F Record melting range C->F G Interpret spectral data to confirm structure and purity D->G H Document solubility in various solvents E->H I Compile technical data sheet F->I G->I H->I

Caption: Workflow for the determination of physical properties of this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Principle: This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for finely grinding crystals)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

    • Use a spatula to carefully pack a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Calibration and Measurement:

    • Before measuring the sample, it is best practice to calibrate the melting point apparatus with a standard of known melting point (e.g., benzoic acid). This ensures the accuracy of the instrument.

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (based on the literature value of 84-92 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Data Interpretation and Trustworthiness:

    • A pure sample of this compound should exhibit a sharp melting range, typically within 1-2 °C.

    • The observed melting range should be compared to the literature value. A significant deviation or a broad melting range may suggest impurities, necessitating further purification (e.g., recrystallization).

Spectroscopic Characterization: Confirming Molecular Identity

While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and purity of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton on the thiazole ring.

    • ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include a strong C=O stretch for the ester and characteristic peaks for the C=N and C-S bonds within the thiazole ring.

  • Mass Spectrometry (MS):

    • MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Safety and Handling

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a comprehensive overview of its known characteristics and detailed, field-proven methodologies for their determination. While data for certain physical properties like boiling point and density remain elusive in the current literature, the protocols and information presented herein offer a robust framework for researchers and drug development professionals to handle, characterize, and utilize this compound with confidence and scientific rigor.

References

Ethyl 2-chlorothiazole-4-carboxylate CAS number 41731-52-6 information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate (CAS: 41731-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS Number 41731-52-6, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive chlorinated thiazole moiety and an ethyl ester functional group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis methodologies, chemical reactivity, and significant applications. With a particular focus on its role in medicinal chemistry and agrochemical development, this document serves as an essential resource for professionals engaged in chemical research and development, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization.

Introduction: The Strategic Importance of a Versatile Heterocycle

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] this compound (E2CTC) emerges as a strategically important derivative within this class. The presence of a chlorine atom at the C2 position activates the ring for nucleophilic substitution, while the C4-ester group provides a handle for further molecular elaboration. This dual functionality makes E2CTC a highly sought-after intermediate for constructing diverse molecular architectures. Its application spans the development of novel pharmaceuticals targeting bacterial infections and cancer to the synthesis of next-generation fungicides and herbicides in the agrochemical sector.[3] This guide delves into the core scientific principles and practical methodologies associated with this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. E2CTC is typically a white, crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41731-52-6[3][4][5]
Molecular Formula C₆H₆ClNO₂S[3][4][6]
Molecular Weight 191.64 g/mol [3][6]
Appearance White needles or crystalline solid[3]
Melting Point 84-92 °C[3]
Purity ≥95% - 99% (HPLC)[3][4][7]
SMILES CCOC(=O)c1csc(Cl)n1[4]
InChIKey GILVNZWYCBUGMT-UHFFFAOYSA-N[6]
Spectroscopic Characterization

The structural integrity of E2CTC is confirmed through standard spectroscopic techniques. The expected signals provide a unique fingerprint for the molecule.

Table 2: Representative Spectroscopic Data for this compound

TechniqueKey Signals and Interpretation
¹H NMR δ ~8.1 ppm (s, 1H, thiazole C5-H), δ ~4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). The singlet at ~8.1 ppm is characteristic of the lone proton on the thiazole ring.[8]
¹³C NMR Signals expected for the ester carbonyl (C=O), the two carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group (-CH₂CH₃). The C=O signal typically appears around 160-170 ppm.
IR (Infrared) Strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1600-1450 cm⁻¹ region are indicative of the C=N and C=C bonds within the aromatic thiazole ring.
MS (Mass Spec.) The molecular ion peak [M]+ would show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z 191 and 193 in an approximate 3:1 ratio.[8]

Synthesis Methodologies: From Precursor to Product

The most reliable and widely cited method for preparing this compound involves a diazotization-halogenation reaction (a Sandmeyer-type reaction) starting from its amino precursor, Ethyl 2-aminothiazole-4-carboxylate.[8][9] This two-stage approach, encompassing the synthesis of the precursor followed by the final conversion, is a cornerstone of thiazole chemistry.

Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

The precursor is readily synthesized via the classic Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[2][10][11]

  • Causality: This method is favored for its high yields and operational simplicity. The reaction proceeds via an initial Sₙ2 attack of the sulfur from thiourea on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[10]

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol).

  • Solvent Addition: Add ethanol (2 mL) to the flask.

  • Heating: Heat the mixture with stirring at 70°C for 1 hour.[12][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is often of sufficient purity for the next step.[12][13]

Stage 2: Sandmeyer Reaction for this compound

This stage converts the 2-amino group into the target 2-chloro group.

  • Causality: The reaction mechanism involves the in situ formation of a diazonium salt from the 2-amino group using sodium nitrite under acidic conditions. The low temperature is critical to prevent the unstable diazonium intermediate from decomposing.[8] Cuprous chloride (CuCl) then acts as a catalyst to facilitate the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.

Protocol 2: Synthesis of this compound (CAS 41731-52-6)

  • Initial Suspension: Suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and cuprous chloride (CuCl) (1.35 eq) in concentrated hydrochloric acid.[8]

  • Cooling: Cool the suspension in a salt/ice bath to between -5°C and 0°C. This is a critical step for diazonium salt stability.

  • Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.35 eq). Add this solution dropwise to the cooled suspension over 10-15 minutes, ensuring the temperature remains below 5°C.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring for 1-2 hours. Effervescence (N₂ gas) will be observed.

  • Extraction: Dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.[8]

Synthesis Workflow Visualization

SynthesisWorkflow cluster_precursor Stage 1: Hantzsch Synthesis cluster_final Stage 2: Sandmeyer Reaction Thiourea Thiourea AminoThiazole Ethyl 2-aminothiazole- 4-carboxylate Thiourea->AminoThiazole EtOH, 70°C EBP Ethyl Bromopyruvate EBP->AminoThiazole Reagents 1. NaNO₂, conc. HCl, 0°C 2. CuCl AminoThiazole->Reagents FinalProduct Ethyl 2-chlorothiazole- 4-carboxylate Reagents->FinalProduct

Caption: Overall synthesis workflow for E2CTC.

Chemical Reactivity and Synthetic Utility

The synthetic value of E2CTC lies in the orthogonal reactivity of its two primary functional groups.

  • C2-Chloro Group: This position is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse substituents at the 2-position of the thiazole ring. This is the most common transformation and the primary reason for the compound's utility.

  • C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. This allows for modifications at the C4 position.

Reactivity Visualization

Reactivity cluster_C2 C2 Position Reactivity (SₙAr) cluster_C4 C4 Position Reactivity E2CTC Ethyl 2-chlorothiazole- 4-carboxylate C2_Product 2-Substituted Thiazoles E2CTC->C2_Product Displacement of Cl⁻ Hydrolysis Hydrolysis (e.g., LiOH) E2CTC->Hydrolysis Reduction Reduction (e.g., LiAlH₄) E2CTC->Reduction Nuc Nucleophiles (R-NH₂, R-SH, R-OH) Nuc->C2_Product Acid Carboxylic Acid Derivative Hydrolysis->Acid Alcohol Primary Alcohol Derivative Reduction->Alcohol

Caption: Key reactive sites of E2CTC.

Applications in Research and Development

E2CTC is not an end-product but a crucial intermediate. Its derivatives have shown significant potential in several high-value sectors.

  • Pharmaceuticals: It is a foundational component for synthesizing molecules with a broad spectrum of biological activities. The 2-aminothiazole core, readily accessible from E2CTC, is a pharmacophore in compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][14][15] For instance, displacing the C2-chloride with various amines is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).

  • Agrochemicals: The chlorinated thiazole moiety is instrumental in designing potent pesticides, particularly fungicides and herbicides.[3] The ability to tune the molecule's properties by modifying the C2 and C4 positions allows for the development of agrochemicals with improved efficacy and targeted pest specificity.

  • Material Science and Fine Chemicals: Beyond life sciences, E2CTC is used to create specialty chemicals, such as polymers and coatings, that require the durability and unique electronic properties imparted by the thiazole ring.[3]

Application Pathways Visualization

Applications E2CTC Ethyl 2-chlorothiazole- 4-carboxylate Pharma Pharmaceuticals Anticancer Antibacterial Anti-inflammatory E2CTC->Pharma Intermediate For Agro Agrochemicals Fungicides Herbicides Pesticides E2CTC->Agro Intermediate For Materials Material Science Specialty Polymers Coatings Fine Chemicals E2CTC->Materials Intermediate For

Caption: Major application areas for E2CTC derivatives.

Safety, Handling, and Storage

Proper handling of E2CTC is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood.[16][17]

  • Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust. Wash hands thoroughly after handling.[16][17]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

  • For long-term stability, storage at 0-8°C under a nitrogen atmosphere is recommended.[3][4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of heterocyclic intermediates in chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an invaluable tool for chemists. From accelerating drug discovery pipelines to enabling the creation of advanced materials and effective agrochemicals, the strategic application of this compound continues to drive progress across multiple scientific disciplines. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this key synthetic building block.

References

Molecular structure and weight of Ethyl 2-chlorothiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount to accelerating innovation. This compound stands out as one such pivotal intermediate. Its intrinsic chemical reactivity, conferred by the chlorinated thiazole core and the ethyl ester functional group, makes it a highly valuable precursor for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of its molecular characteristics, a robust protocol for its synthesis, and a discussion of its critical applications, designed for researchers and professionals in the chemical sciences. The presence of the thiazole ring, a common motif in biologically active compounds, coupled with the reactive chlorine atom at the 2-position, allows for diverse functionalization, making it an essential tool in the drug discovery process.[1]

Part 1: Molecular Structure and Physicochemical Profile

A precise understanding of a compound's structure and properties is the foundation of its effective application. This compound is identified by the CAS Number 41731-52-6.[1][2][3] Its structure combines a five-membered thiazole ring containing sulfur and nitrogen, a chlorine atom at the C2 position, and an ethyl carboxylate group at the C4 position.

Key Molecular Identifiers
  • IUPAC Name: ethyl 2-chloro-1,3-thiazole-4-carboxylate[2]

  • Molecular Formula: C₆H₆ClNO₂S[1][2][3]

  • Molecular Weight: 191.64 g/mol [1][2]

  • SMILES String: CCOC(=O)c1csc(Cl)n1

  • InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N[2]

Visualizing the Molecular Architecture

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological targets. The following diagram illustrates the core structure.

synthesis_workflow cluster_reactants Starting Materials Thioamide Thiourea Derivative Reaction Step 1: Condensation Thioamide->Reaction AlphaHalo Ethyl 2-chloro-3-oxobutanoate AlphaHalo->Reaction Cyclization Step 2: Cyclization & Aromatization Reaction->Cyclization Purification Purification (Recrystallization / Chromatography) Cyclization->Purification FinalProduct This compound Purification->FinalProduct applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Fields Core Ethyl 2-chlorothiazole- 4-carboxylate Cancer Anti-cancer Agents (e.g., Kinase Inhibitors) Core->Cancer Antibacterials Antibacterial Drugs Core->Antibacterials APJ APJ Receptor Agonists Core->APJ Fungicides Fungicides Core->Fungicides Herbicides Herbicides Core->Herbicides Materials Specialty Polymers & Coatings Core->Materials Analytical Analytical Reference Standard Core->Analytical

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Medicinal Chemistry

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its thiazole core is a prevalent scaffold in numerous clinically approved drugs, valued for its diverse biological activities.[1] The precise characterization of this molecule is paramount to ensure the integrity and purity of downstream products in the drug development pipeline. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is a fundamental skill for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Spectroscopic Correlation

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure. This compound possesses a distinct arrangement of atoms and functional groups that give rise to its unique spectral fingerprint.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the thiazole ring proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2Singlet1HThiazole C5-H
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Interpretation:

  • Thiazole Proton (C5-H): A singlet appearing at approximately 8.2 ppm is attributed to the proton attached to the C5 position of the thiazole ring. Its downfield chemical shift is a result of the deshielding effects of the electronegative sulfur and nitrogen atoms in the heterocyclic ring and the electron-withdrawing carboxylate group.

  • Ethyl Group Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern. The quartet at around 4.4 ppm corresponds to the methylene protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The triplet at approximately 1.4 ppm is due to the methyl protons (-OCH₂CH₃) and is split by the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~161C=O (Ester)
~150C2 (Thiazole, C-Cl)
~145C4 (Thiazole)
~125C5 (Thiazole)
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The signal at approximately 161 ppm is assigned to the carbonyl carbon of the ester group. This downfield shift is characteristic of carbonyl carbons.[2][3]

  • Thiazole Ring Carbons: The carbons of the thiazole ring appear in the aromatic region. The C2 carbon, bonded to the electronegative chlorine and nitrogen atoms, is found furthest downfield at around 150 ppm. The C4 and C5 carbons appear at approximately 145 ppm and 125 ppm, respectively.[2]

  • Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group is observed at about 62 ppm, while the methyl carbon (-OCH₂CH₃) appears further upfield at around 14 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the ester and the thiazole ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~1720-1740StrongC=O Stretch (Ester)
~1500-1600MediumC=N and C=C Stretch (Thiazole ring)
~1200-1300StrongC-O Stretch (Ester)
~700-800MediumC-Cl Stretch

Interpretation:

  • Carbonyl Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional group.[4]

  • Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear as medium intensity bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong band between 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[4]

  • C-Cl Stretch: The carbon-chlorine bond gives rise to a medium intensity band in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₆H₆ClNO₂S), the expected monoisotopic mass is approximately 190.98 g/mol .[5]

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
~191/193Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
~163/165Loss of C₂H₄ (ethene) from the ethyl group
~146/148Loss of C₂H₅O (ethoxy radical)
~118/120Loss of COOC₂H₅ (ethoxycarbonyl radical)

Interpretation:

  • Molecular Ion Peak: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak. Two peaks will be observed, one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of ethene from the ethyl group, loss of an ethoxy radical, and loss of the entire ethoxycarbonyl group.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Acquired Spectroscopic Data NMR->Data IR->Data MS->Data Interpretation Data Interpretation - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Ratios Data->Interpretation Structure Structural Confirmation Interpretation->Structure

Figure 2. Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

1. Sample Preparation:

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil and place the resulting paste between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific ionization technique being used (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

2. Data Acquisition:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

  • IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and other source parameters to obtain a stable signal.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in the pharmaceutical and chemical industries, a proficient understanding of these spectroscopic techniques is indispensable for quality control, reaction monitoring, and the confident identification of synthesized compounds. This guide serves as a foundational reference for the interpretation of the spectroscopic data of this important synthetic intermediate.

References

The Multifaceted Therapeutic Potential of Thiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity and ability to engage in hydrogen bonding, allow for diverse interactions with biological targets.[4][5] This versatility has led to the incorporation of the thiazole nucleus into a wide array of clinically approved drugs, spanning indications from infectious diseases to cancer.[1][2][6] This technical guide provides an in-depth exploration of the significant biological activities of thiazole-based compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and future perspectives for drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines.[3][4][7] Their antitumor activity is often attributed to their ability to modulate various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4][8]

Mechanisms of Action

The anticancer effects of thiazole-based compounds are diverse and target multiple facets of cancer biology.[4] A significant number of these derivatives function by inhibiting key enzymes and proteins involved in cancer progression. For instance, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[4] Other thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt tubulin polymerization, and inhibit signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[8] Some compounds have also demonstrated the ability to inhibit topoisomerase and histone deacetylase (HDAC), crucial enzymes in DNA replication and gene expression.[8]

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel thiazole derivatives, progressing from in vitro cellular assays to in vivo animal models.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole-based compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: This assay's trustworthiness lies in its direct correlation of mitochondrial activity with cell viability. A dose-dependent decrease in absorbance provides a reliable measure of the compound's cytotoxic potential. Including both positive and negative controls ensures the validity of the experimental results.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanistic Studies A Cancer Cell Line Culture (e.g., MCF-7, HepG2) B Compound Treatment (Thiazole Derivatives) A->B C MTT Assay for Cytotoxicity B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E Lead Compound F Apoptosis Assay (Annexin V/PI Staining) D->F Lead Compound G Western Blot for Protein Expression D->G Lead Compound H Kinase Inhibition Assay D->H Lead Compound

Caption: Workflow for the in vitro evaluation of anticancer thiazole compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[9]
Compound 4c HepG2 (Liver)7.26 ± 0.44[9]
Staurosporine (Standard) MCF-7 (Breast)6.77 ± 0.41[9]
Staurosporine (Standard) HepG2 (Liver)8.4 ± 0.51[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][11][12]

Mechanisms of Action

The antimicrobial action of thiazole compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. Their amphiphilic character allows them to permeate bacterial cell membranes, leading to cytoplasm leakage and cell death.[10] Some derivatives inhibit key enzymes involved in microbial metabolism, such as DNA gyrase, which is crucial for bacterial DNA replication.[11] For instance, sulfathiazole, a well-known thiazole-containing sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality and Self-Validation: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity. The inclusion of a positive control (a known antibiotic like Norfloxacin or Fluconazole) and a negative control (no compound) validates the assay's performance.[11]

Workflow for Antimicrobial Susceptibility Testing

G A Prepare Bacterial/Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Thiazole Compound B->C D Incubate at Optimal Temperature C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F

Caption: Workflow for determining the antimicrobial activity of thiazole compounds.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of selected thiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µM)Reference
Compound 43a S. aureus16.1[11]
Compound 43a E. coli16.1[11]
Compound 43b A. niger16.2[11]
Compound 43c B. subtilis28.8[11]
Norfloxacin (Standard) S. aureus-[11]
Fluconazole (Standard) A. niger-[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[13] Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][14]

Mechanisms of Action

Many thiazole-based compounds exert their anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[14] Some derivatives also inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators.[13] Additionally, some thiazole compounds have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[15]

Signaling Pathway of Arachidonic Acid Metabolism

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol:

  • Animal Grouping: Use rats or mice and divide them into control, standard (e.g., Indomethacin), and test groups (treated with the thiazole compound).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan solution) into the sub-plantar region of the hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Causality and Self-Validation: The reduction in paw swelling directly reflects the anti-inflammatory effect of the compound. The use of a standard anti-inflammatory drug provides a benchmark for assessing the potency of the test compound.

Diverse Therapeutic Horizons of Thiazole-Based Compounds

Beyond the aforementioned activities, the therapeutic potential of thiazole derivatives extends to a variety of other disease areas.

  • Antiviral Activity: Thiazole-containing compounds have shown promise against a range of viruses, including influenza, HIV, hepatitis B and C, and coronaviruses.[16][17][18] For example, Ritonavir, an anti-HIV drug, features a thiazole moiety and functions as a protease inhibitor.[2][11]

  • Antidiabetic Activity: Several thiazole derivatives have demonstrated significant antidiabetic properties.[5][19][20] The thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, are well-known for their insulin-sensitizing effects.[5][20][21] Other thiazole compounds have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[5][19]

  • Neuroprotective Activity: Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the modulation of AMPA receptors.[24][25]

  • Cardioprotective Activity: Certain thiazole-based compounds have exhibited cardioprotective effects in preclinical studies.[26][27] These compounds may act by improving cardiac function, reducing oxidative stress, and preventing apoptosis in cardiac cells.[28][29]

Conclusion and Future Directions

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The insights provided in this technical guide underscore the importance of this heterocyclic system in modern drug discovery. Future research should focus on the rational design of novel thiazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of hybrid molecules that combine the thiazole nucleus with other pharmacophores may also lead to the development of next-generation therapeutics for a multitude of diseases.

References

A Deep Dive into Thiazole Carboxylate Derivatives: From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper navigates the intricate history and discovery of thiazole carboxylate derivatives. From their foundational synthesis to their contemporary applications in medicine, this document provides an in-depth exploration of this critical class of heterocyclic compounds.

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various molecular interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] This versatile core is found in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a key component in a wide array of FDA-approved drugs, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] The introduction of a carboxylate group to this esteemed ring system further enhances its potential, providing a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide delves into the historical milestones and synthetic evolution that have brought thiazole carboxylate derivatives to the forefront of modern drug development.

Foundational Syntheses: The Dawn of Thiazole Chemistry

The journey into the world of thiazoles began in the late 19th century with the pioneering work of Arthur Hantzsch. His eponymous synthesis, first reported in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring.[6][7]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[6][8] This robust and generally high-yielding reaction provides a direct and versatile route to a wide range of substituted thiazoles.[9] The causality behind this experimental choice lies in the inherent reactivity of the starting materials: the electrophilic carbon of the α-haloketone is susceptible to nucleophilic attack by the sulfur atom of the thioamide.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a multi-step pathway that begins with a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][10]

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 SN2 Adduct Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: The Hantzsch Thiazole Synthesis Workflow.

A Self-Validating System: The reliability of the Hantzsch synthesis is underscored by its continued use for over a century. The formation of the stable, aromatic thiazole ring serves as a strong thermodynamic driving force for the reaction, ensuring good yields across a broad range of substrates.[9]

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

While the Hantzsch synthesis provided a general route to thiazoles, the synthesis of 5-aminothiazoles remained a challenge until the work of Alan H. Cook and Sir Ian Heilbron in 1947.[11] Their method, now known as the Cook-Heilbron thiazole synthesis, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[11][12] This discovery was significant as it opened up access to a previously underexplored area of thiazole chemistry, providing a new class of building blocks for further synthetic elaboration.[11]

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis [8]

The following protocol outlines a typical procedure for the synthesis of a 2-amino-4-phenylthiazole, demonstrating the practical application of the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

The Emergence of Thiazole Carboxylate Derivatives in Drug Discovery

The true potential of the thiazole scaffold in medicine was realized with the discovery of its presence in essential biological molecules and the subsequent development of synthetic drugs. The incorporation of a carboxylate group proved to be a pivotal step in modulating the biological activity and pharmaceutical properties of these compounds.

From Natural Products to Synthetic Analogs

The discovery that the thiazole ring is a key component of thiamine (Vitamin B1) highlighted its biological significance.[2][5] This finding spurred research into the synthesis of thiazole-containing compounds with potential therapeutic applications. Early synthetic drugs like sulfathiazole, an antimicrobial agent, demonstrated the therapeutic potential of this heterocyclic system.[13][14]

Thiazole Carboxylates as Versatile Intermediates

The introduction of a carboxylate group onto the thiazole ring provides a versatile chemical handle for further modification. This allows for the synthesis of a diverse library of compounds with a wide range of biological activities. For instance, thiazole-5-carboxylates are key intermediates in the synthesis of various bioactive molecules.[1][15]

Table 1: Key Milestones in the Development of Thiazole Carboxylate Derivatives

YearMilestoneSignificance
1887Hantzsch reports the first synthesis of a thiazole.[6]Established the foundational method for thiazole ring formation.
1947Cook and Heilbron develop a synthesis for 5-aminothiazoles.[11]Opened access to a new class of thiazole derivatives.
Mid-20th CenturyDiscovery of thiazole in Vitamin B1 and development of sulfathiazole.[5][13]Confirmed the biological importance and therapeutic potential of thiazoles.
Late 20th Century - PresentDevelopment of numerous thiazole-containing drugs.[3][16]Thiazole ring becomes a recognized "privileged scaffold" in drug discovery.
2021Novel pyrazole carboxylate derivatives containing thiazole are reported as potential fungicides.[17][18]Demonstrates the ongoing exploration and application of thiazole carboxylates.

Modern Synthetic Methodologies and Therapeutic Applications

Contemporary research continues to expand the synthetic toolbox for creating thiazole carboxylate derivatives and explore their diverse biological activities. These compounds have found applications in treating a wide range of diseases, from cancer to infectious diseases.

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing thiazole carboxylates. These include multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and the use of novel catalysts to improve reaction yields and selectivity.[9][19]

A Spectrum of Biological Activity

Thiazole carboxylate derivatives have demonstrated a remarkable breadth of biological activities. They are integral components of drugs with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][20] The ability to modify the substituents on the thiazole ring and the carboxylate group allows for the fine-tuning of their therapeutic effects.

Biological_Activities ThiazoleCarboxylate Thiazole Carboxylate Derivatives Anticancer Anticancer ThiazoleCarboxylate->Anticancer Antibacterial Antibacterial ThiazoleCarboxylate->Antibacterial Antifungal Antifungal ThiazoleCarboxylate->Antifungal Antiinflammatory Anti-inflammatory ThiazoleCarboxylate->Antiinflammatory Antidiabetic Antidiabetic ThiazoleCarboxylate->Antidiabetic

Caption: Diverse Biological Activities of Thiazole Carboxylates.

Trustworthiness Through Structure-Activity Relationships (SAR):

The development of potent and selective drugs relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For example, in a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the anticancer drug dasatinib, specific substitutions were found to be crucial for their antiproliferative potency.[21] This iterative process of synthesis and biological evaluation is a self-validating system that guides the rational design of new therapeutic agents.

Future Perspectives

The rich history and diverse applications of thiazole carboxylate derivatives underscore their enduring importance in medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for these versatile compounds. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs with the thiazole carboxylate scaffold at their core.

References

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety and handling protocols for Ethyl 2-chlorothiazole-4-carboxylate, a key building block in modern pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond basic safety data sheets to offer a deeper understanding of the chemical's properties and the rationale behind recommended safety procedures. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and precision in the laboratory.

Understanding the Compound: Physicochemical Properties and Inherent Risks

This compound is a halogenated heterocyclic compound with significant utility in organic synthesis.[1][2] Its reactivity, which makes it a valuable synthetic intermediate, also necessitates careful handling.[1]

Core Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is the first step toward safe handling.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂S[1][3]
Molecular Weight 191.64 g/mol [1][3]
Appearance White needles or solid[1]
Melting Point 84-92 °C[1]
CAS Number 41731-52-6[1][3]
GHS Hazard Classification and the "Why" Behind It

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with chemical substances. For this compound, the classifications are as follows:

GHS ClassificationHazard StatementMechanistic Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWhile specific toxicological data is limited, related structures suggest potential for gastrointestinal irritation and systemic effects upon ingestion.[4][5]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationThe chlorinated thiazole moiety can be reactive towards biological nucleophiles on the skin, leading to irritation.[4][6]
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritationThe compound can cause significant irritation upon contact with the sensitive tissues of the eye.[4][6]
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationAs a fine powder or solid, airborne particles can irritate the mucous membranes of the respiratory system upon inhalation.[4][5]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach to laboratory work is paramount when handling this compound. This involves a combination of appropriate engineering controls, personal protective equipment, and mindful handling techniques.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is crucial to minimize the inhalation of any dust or aerosols.[8]

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.[9]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The selection and proper use of PPE are non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9][10]

  • Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times.[9] A lab coat or other protective clothing is also required to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be used.[9]

Workflow for Safe Handling and Dispensing

The following workflow is designed to minimize exposure and prevent contamination.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don Appropriate PPE Verify Verify Fume Hood Functionality Prep->Verify Gather Gather All Necessary Equipment Verify->Gather Transport Transport Container to Fume Hood Gather->Transport Dispense Carefully Dispense Required Amount Transport->Dispense Close Securely Close Primary Container Dispense->Close Clean Clean Spatula and Weighing Vessel Close->Clean Store Return to Designated Storage (0-8 °C) Clean->Store Dispose Dispose of Contaminated Materials Properly Store->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: A logical workflow for the safe handling and dispensing of this compound.

Chemical Stability, Storage, and Incompatibilities: Ensuring Compound Integrity

The stability of this compound is a key factor in its safe storage and use.

Recommended Storage Conditions
  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 0-8 °C.[1] This temperature range is likely recommended to minimize the potential for slow degradation over time, which can be accelerated at ambient temperatures.

  • Atmosphere: Protect from moisture.[11]

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the thiazole ring.[4]

  • Strong Acids and Bases: These can promote hydrolysis of the ester functional group or other reactions with the thiazole ring.[4]

Thermal Decomposition
  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[4]

  • Nitrogen oxides (NOx)[4]

  • Sulfur oxides (SOx)[4]

  • Hydrogen chloride gas (HCl)[4]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is crucial for mitigating the impact of any laboratory incident.

First Aid Measures

The following first aid measures should be taken in the event of exposure:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water and soap.[7] Remove contaminated clothing and wash it before reuse.[7] If irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and give a glass of water to drink.[7] Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor for treatment advice.[12]

Accidental Release Measures

In the event of a spill, follow these steps:

Spill_Response_Plan Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain the Spill with Inert Material PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste in Accordance with Regulations Decontaminate->Dispose

Caption: A stepwise plan for responding to an accidental release of this compound.

Disposal Considerations: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[14] Do not allow it to enter the sewage system.[14]

  • Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible and informed handling of this compound is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. By understanding the inherent properties of this compound and adhering to the guidelines outlined in this technical guide, researchers can confidently and safely utilize this valuable molecule to advance the frontiers of drug discovery and development.

References

Solubility Characteristics of Ethyl 2-chlorothiazole-4-carboxylate: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Ethyl 2-chlorothiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis, valued for its role in creating more complex, biologically active molecules.[1] Understanding its solubility profile in common laboratory solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and biochemical screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the molecular characteristics governing its solubility, present a framework for predicting its behavior in various solvent classes, and offer detailed, field-proven protocols for accurate experimental determination.

Introduction: The "Why" Behind Solubility Analysis

In any research and development setting, particularly in drug discovery and process chemistry, solvent selection is a decision of paramount importance. The solubility of a reagent like this compound (Molecular Formula: C₆H₆ClNO₂S, Molecular Weight: 191.64 g/mol ) directly impacts reaction kinetics, yield, and purity.[1][2] For instance, achieving a homogeneous solution is often necessary for predictable reaction outcomes, while controlled precipitation by changing solvent systems is a cornerstone of crystallization and purification.

This compound features a moderately polar thiazole ring, a chlorine substituent, and an ethyl ester group.[2] This combination of functional groups suggests a nuanced solubility profile. The ester group can participate in hydrogen bonding as an acceptor, while the overall molecule possesses both polar (ester, thiazole nitrogen and sulfur) and non-polar (ethyl chain, chlorinated ring) regions. Therefore, its solubility is not straightforward and requires empirical investigation. This guide serves as a foundational resource for scientists to systematically characterize this and similar molecules.

Predicting Solubility: A Framework Based on Molecular Structure

The principle of "like dissolves like" provides a robust initial framework for predicting solubility.[3] We can classify common laboratory solvents and anticipate the interaction with our target molecule.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the ester and thiazole moieties of this compound can interact with these solvents, the overall molecule is not expected to be highly soluble in water due to its significant non-polar character. Solubility is expected to increase in alcohols like ethanol as the alkyl portion of the solvent provides more favorable van der Waals interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating polar molecules. We predict high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong universal solvents for many organic compounds. Acetonitrile and acetone are also expected to be effective solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity. While the ethyl group and the chlorinated ring offer some non-polar character, the polar ester and thiazole groups will likely limit solubility in highly non-polar solvents like hexane. Dichloromethane and toluene, having slightly higher polarity, are expected to be more effective.

Data Summary Table

The following table provides a template for summarizing experimentally determined solubility data. The "Predicted Solubility" is based on the principles discussed above and should be confirmed by empirical testing using the protocols outlined in this guide.

SolventSolvent TypeDielectric Constant (approx.)¹Predicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar Protic80.1LowData to be determined
EthanolPolar Protic24.6Moderate to HighData to be determined
MethanolPolar Protic32.7Moderate to HighData to be determined
AcetonePolar Aprotic21.0HighData to be determined
AcetonitrilePolar Aprotic36.6HighData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.0Very HighData to be determined
Dichloromethane (DCM)Nonpolar9.1Moderate to HighData to be determined
Ethyl AcetatePolar Aprotic6.0HighData to be determined
TolueneNonpolar2.4Low to ModerateData to be determined
HexaneNonpolar1.9Very LowData to be determined
¹Dielectric constants are from common reference materials.[4]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the "shake-flask" or equilibrium solubility method.[5][6] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to provide a robust and reproducible measure of solubility. The core principle is to allow the system to reach equilibrium, ensuring the solvent is truly saturated with the solute.[7][8]

Materials & Equipment:

  • This compound (solid form, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibrium is crucial; typically, 2-10 mg is a good starting point for a 1-2 mL solvent volume.

    • Expert Insight: Adding too much solid can sometimes alter the properties of the solvent medium, while too little may dissolve completely, preventing the determination of a saturation point.[6]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached.

    • Expert Insight: Equilibrium time can vary significantly, from a few hours to over 48 hours.[8][9] A preliminary time-course experiment (measuring concentration at 12, 24, and 48 hours) is recommended to determine when the dissolved concentration plateaus. For most compounds, 24-48 hours is a safe starting point.

  • Phase Separation: After equilibration, remove the undissolved solid. This is a critical step where errors can be introduced. Two common methods are:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid. Carefully pipette a known volume of the clear supernatant for analysis.

    • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

    • Trustworthiness Check: To minimize adsorption of the solute onto the filter, it is best practice to discard the first 10-20% of the filtrate.[8]

  • Quantification: Prepare a series of dilutions of the clear, saturated supernatant. Analyze these dilutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve prepared from a stock solution of the compound in the same solvent.

  • Calculation: Calculate the concentration of the undiluted supernatant based on the analysis. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL or mol/L.

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the excess solid from the vial. Analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that the compound has not changed its crystalline form or degraded during the experiment. This step is crucial for ensuring the trustworthiness of the data.[8]

Workflow Visualization

The following diagram illustrates the key stages of the equilibrium solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh 1. Weigh Excess Solid add_solvent 2. Add Known Volume of Solvent weigh->add_solvent agitate 3. Agitate at Constant Temperature (e.g., 24-48h) add_solvent->agitate Seal Vial separate 4. Centrifuge or Filter to Remove Solid agitate->separate Let Settle quantify 5. Quantify Supernatant (e.g., HPLC, UV-Vis) separate->quantify Dilute Supernatant validate 7. Analyze Residual Solid (DSC, XRD) separate->validate Optional but Recommended calculate 6. Calculate Solubility quantify->calculate end Final Solubility Value calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Alternative Method: Solubility Determination by Solvent Addition

An alternative, often faster method involves determining the clear point of a suspension by adding a solvent at a constant temperature.[10][11] This is particularly useful for rapid screening or for complex multi-solvent systems.[12]

Protocol: Clear Point Determination by Solvent Addition
  • Preparation: Place a precisely known mass of this compound into a vial.

  • Solvent Titration: At a constant temperature, add the solvent dropwise or via a syringe pump while continuously stirring the suspension.

  • Observation: Observe the suspension carefully. The point at which the last solid particle dissolves is the "clear point."

  • Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as the mass of the solute divided by the volume of the solvent.

    • Expert Insight: The rate of solvent addition can influence the results; a slower addition rate allows more time for dissolution and generally yields more accurate data.[11] This method is faster than the equilibrium approach but may sometimes overestimate solubility if dissolution kinetics are slow.

Conclusion

The solubility of this compound is a fundamental property that dictates its application in scientific research. While theoretical predictions based on molecular structure provide a useful starting point, rigorous experimental determination is essential for accurate and reproducible results. The equilibrium shake-flask method, supported by proper analytical quantification and solid-phase validation, stands as the gold standard for generating reliable solubility data. By following the detailed protocols in this guide, researchers can confidently characterize the solubility of this important chemical intermediate, enabling more efficient process development, formulation, and synthesis.

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Ethyl 2-chlorothiazole-4-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Derivatives of thiazole are recognized for a wide spectrum of therapeutic activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties.[2][3] Among these valuable scaffolds, Ethyl 2-chlorothiazole-4-carboxylate stands out as a particularly versatile synthetic intermediate.[4] Its utility stems from the two reactive handles it possesses: the ester at the C4 position and the chloro group at the C2 position. The chloro group, in particular, serves as an excellent leaving group for nucleophilic substitution, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, starting from readily available precursors. The methodology is divided into two primary stages: the construction of the thiazole ring to form Ethyl 2-aminothiazole-4-carboxylate via the Hantzsch synthesis, followed by the conversion of the 2-amino group to a 2-chloro group using a Sandmeyer reaction.

Overall Synthetic Workflow

The synthesis follows a robust and well-established two-step sequence. The initial step involves the formation of the thiazole ring system, which is then followed by a deaminative chlorination to yield the final product.

G reagents Ethyl Bromopyruvate + Thiourea intermediate Ethyl 2-aminothiazole-4-carboxylate (Intermediate) reagents->intermediate Step 1: Hantzsch Thiazole Synthesis final_product This compound (Final Product) intermediate->final_product Step 2: Sandmeyer Reaction

Caption: Overall Synthetic Pathway.

Part I: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (The Hantzsch Thiazole Synthesis)

Principle and Mechanism

The Hantzsch thiazole synthesis, first described in 1887, is the archetypal method for constructing the thiazole ring.[5] It involves the condensation reaction between an α-haloketone (in this case, ethyl bromopyruvate) and a thioamide (thiourea). The reaction is known for its simplicity, high yields, and broad applicability.[6][7]

The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. The resulting hydroxyl intermediate then undergoes dehydration to yield the aromatic 2-aminothiazole ring.[6][8]

G cluster_mech Hantzsch Thiazole Synthesis Mechanism A Thiourea (Nucleophile) C Thiouronium Intermediate A->C S-Nucleophilic Attack B Ethyl Bromopyruvate (Electrophile) D Cyclized Intermediate (Hemiaminal) C->D Intramolecular N-Attack on Carbonyl E Ethyl 2-aminothiazole-4-carboxylate D->E Dehydration (-H₂O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Expert Insights & Causality

The choice of ethanol as a solvent is strategic; it readily dissolves both reactants and facilitates the reaction at a moderate reflux temperature without promoting significant side reactions.[9] The reaction is typically carried out at around 70-80°C, which provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration while minimizing decomposition.[9] The work-up procedure involves pouring the reaction mixture into ice water, which causes the product to precipitate due to its lower solubility in cold aqueous media, allowing for easy isolation by filtration.[2]

Detailed Experimental Protocol: Ethyl 2-aminothiazole-4-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Heating: Heat the reaction mixture to 70°C with continuous stirring. Maintain this temperature for approximately 1-2 hours.[9]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: petroleum ether: ethyl acetate, 1:3).[2]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Drying & Purification: Dry the collected solid. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary. The expected product is an off-white or white solid.[2][9]

Data Presentation: Hantzsch Synthesis
ReagentMolar RatioSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl Bromopyruvate1.0Ethanol70-801-2>90%[2][9]
Thiourea1.2

Part II: Synthesis of this compound (The Sandmeyer Reaction)

Principle and Mechanism

The Sandmeyer reaction is a powerful transformation used to convert an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[10][11] This reaction is particularly useful for introducing halides onto heterocyclic systems where direct halogenation might be difficult or unselective.[12] The process involves two key stages:

  • Diazotization: The 2-amino group is treated with a nitrite source (e.g., sodium nitrite, n-butyl nitrite) in the presence of an acid to form a reactive diazonium salt.[13]

  • Substitution: The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst. This proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl complex to form the final product and regenerate the Cu(I) catalyst.[10][12]

G cluster_mech Sandmeyer Reaction Mechanism A 2-Aminothiazole (R-NH₂) B Diazonium Salt (R-N₂⁺) A->B Diazotization (NaNO₂/HCl or n-BuONO) C Aryl Radical (R•) + N₂ B->C Single Electron Transfer (SET) D 2-Chlorothiazole (R-Cl) C->D Cl• Transfer E Cu(I)Cl E->B F Cu(II)Cl₂ F->C

Caption: Sandmeyer Reaction Mechanism.

Expert Insights & Critical Safety Considerations

Causality: The choice of diazotization agent can be critical. While traditional methods use sodium nitrite in aqueous acid, protocols using organic nitrites like n-butyl nitrite in organic solvents (e.g., acetonitrile) are often preferred for heterocyclic substrates.[12] This can improve solubility and sometimes leads to cleaner reactions. The reaction with CuCl₂ can be slower, sometimes requiring gentle heating to proceed at a reasonable rate.[12]

TRUSTWORTHINESS & SAFETY: The Sandmeyer reaction must be approached with caution.

  • Temperature Control: Diazotization is highly exothermic and must be performed at low temperatures (typically 0-5°C) to prevent the uncontrolled decomposition of the unstable diazonium salt.

  • Explosion Hazard: Solid diazonium salts are often highly energetic and can be explosive when isolated and dry.[14][15] Therefore, they are almost always generated in situ and used immediately in the subsequent step without isolation. Adherence to strict temperature control and procedural steps is paramount for safety.

Detailed Experimental Protocol: this compound

This protocol is adapted from procedures for similar 2-aminothiazole halogenations.[8][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 mmol) and copper(I) chloride (CuCl) (1.5 mmol) in acetonitrile (15 mL).

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add n-butyl nitrite (1.5 mmol) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 15 minutes, and then let it warm to room temperature. Stir for an additional 2-10 hours, monitoring the reaction by TLC.[8]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a dilute aqueous ammonia solution (2 x 30 mL) to remove copper salts, followed by a brine wash (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Sandmeyer Reaction
SubstrateDiazotizing AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl 2-aminothiazole-4-carboxylaten-Butyl NitriteCuClAcetonitrile0 to RT2-1250-80%[8][12]
Ethyl 2-aminothiazole-4-carboxylateSodium NitriteCuClAq. HCl0 to RT1-4Variable[16]

Part III: Pathways for Further Derivatization

The two key molecules synthesized in this guide open doors to a vast chemical space for drug discovery professionals.

  • From Ethyl 2-aminothiazole-4-carboxylate: The primary amine at the C2 position is a versatile handle. It can readily react with various aldehydes and ketones in the presence of a catalytic amount of acid to form Schiff base derivatives, which are themselves a class of biologically active compounds.[2]

  • From this compound: This product is an ideal building block for creating libraries of compounds. The chloro group can be displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) in nucleophilic aromatic substitution reactions. Furthermore, the ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted into amides or hydrazides, further expanding the potential for molecular diversity.[17][18]

Conclusion

This guide provides a detailed, reliable, and scientifically-grounded methodology for the two-step synthesis of this compound. By following the Hantzsch synthesis to build the core heterocyclic ring and then employing the Sandmeyer reaction for the critical amino-to-chloro conversion, researchers can efficiently produce this valuable intermediate. The protocols emphasize not only the procedural steps but also the underlying mechanistic principles and critical safety considerations, ensuring a comprehensive and trustworthy resource for scientists in organic synthesis and drug development.

References

Application Notes and Protocols for Ethyl 2-chlorothiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 2-chlorothiazole-4-carboxylate (CAS: 41731-52-6). We will delve into the core reactivity, field-proven synthetic protocols, and high-impact applications of this versatile building block in modern medicinal chemistry. The narrative emphasizes the causality behind experimental choices, providing a framework for rational drug design and synthesis. Key applications in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates will be explored through detailed case studies and step-by-step methodologies.

Introduction: The Strategic Value of a Privileged Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for extensive hydrogen bonding and coordination interactions make it a highly sought-after motif in drug design.

This compound emerges as a particularly valuable starting material within this chemical class. Its structure is pre-functionalized at two key positions: a reactive chlorine atom at the C2 position, prime for nucleophilic aromatic substitution (SNAr), and a versatile ester group at the C4 position, ready for a variety of chemical modifications. This dual functionality allows for the rapid and divergent synthesis of complex molecular libraries, accelerating the drug discovery process.[1] The chlorinated thiazole moiety, in particular, enhances biological activity and provides a reliable handle for constructing diverse chemical architectures.[1][2]

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 41731-52-6[1][3]
Molecular Formula C₆H₆ClNO₂S[1][3]
Molecular Weight 191.64 g/mol [3]
Appearance White needles / solid[1]
Melting Point 84-92 °C[1]
IUPAC Name ethyl 2-chloro-1,3-thiazole-4-carboxylate[3]

Core Reactivity: A Tale of Two Handles

The synthetic utility of this compound is dictated by its two primary reactive sites. The strategic manipulation of these sites is the key to unlocking its potential in library synthesis.

The chloro-substituent at the C2 position renders this carbon atom highly electrophilic. This is further activated by the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, as well as the C4-ester group. This electronic arrangement makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .[4] This is the most common and powerful transformation employed with this reagent.

The ethyl ester at the C4 position provides a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form amides, or it can be converted into other functionalities like hydrazides .[5][6]

G cluster_0 This compound cluster_1 Primary Reactive Sites cluster_2 Key Transformations mol Structure C2 C2 Position (Electrophilic Carbon) mol->C2 C4_ester C4-Ester Group (Modification Handle) mol->C4_ester SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Primary Pathway Modification Ester Hydrolysis, Amidation, etc. C4_ester->Modification Secondary Pathway

Caption: Key reactive sites on this compound.

Experimental Protocols: From Reagent to Lead

The following protocols are designed to be robust and adaptable, providing a solid foundation for synthetic exploration.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the displacement of the C2-chloride with a generic primary or secondary amine, a cornerstone reaction for building libraries of kinase inhibitors and other targeted agents.[7]

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[4] A non-nucleophilic base, such as DIPEA or K₂CO₃, is required to scavenge the HCl generated during the reaction, driving it to completion. Moderate to high temperatures are often necessary to overcome the activation energy of the substitution.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Add the desired amine nucleophile (1.1-1.5 eq.) and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1-0.5 M.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine to remove the solvent and excess base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 2-substituted thiazole derivative.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% by HPLC for use in biological assays.

Protocol 2: Saponification and Amide Coupling of the C4-Ester

This two-step protocol transforms the C4-ester into a versatile amide, allowing for the introduction of new pharmacophoric elements.

Rationale: The first step is a standard base-mediated hydrolysis (saponification) of the ethyl ester to the more reactive carboxylic acid. The subsequent amide coupling is typically performed using a standard peptide coupling reagent (e.g., HATU, HBTU) which activates the carboxylic acid for nucleophilic attack by an amine.

Step-by-Step Methodology:

Part A: Saponification

  • Dissolve the 2-substituted ethyl thiazole-4-carboxylate (from Protocol 1) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (LiOH) monohydrate (2.0-3.0 eq.) to the solution.

  • Stir vigorously at room temperature, monitoring by TLC/LC-MS until the ester starting material is fully consumed (typically 1-4 hours).

  • Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Part B: Amide Coupling

  • Dissolve the crude carboxylic acid from Part A (1.0 eq.) in DMF.

  • Add the desired amine (1.1 eq.), a coupling agent such as HATU (1.2 eq.), and a non-nucleophilic base like DIPEA (3.0 eq.).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous workup as described in Protocol 1 (Step 6-8).

  • Purify the final amide product by flash chromatography or preparative HPLC.

Applications in Drug Discovery: Case Studies

The true power of this compound is demonstrated in its application to the synthesis of high-value therapeutic agents.

Case Study 1: Scaffolding for Potent Kinase Inhibitors

The 2-aminothiazole motif is a well-established hinge-binding element in numerous kinase inhibitors. This compound is a direct precursor to this critical scaffold. For example, in the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor, a 2-aminothiazole core was essential for activity.[7] The synthesis of such cores frequently involves the reaction of a precursor like this compound with an appropriate amine, followed by further functionalization. This approach has been applied to develop inhibitors for a range of kinases, including CK2, GSK3β, and c-Met, which are implicated in cancer and inflammatory diseases.[8][9]

G start Ethyl 2-chlorothiazole- 4-carboxylate step1 Protocol 1: SNAr with R¹-NH₂ start->step1 intermediate1 2-(R¹-amino)thiazole Intermediate step1->intermediate1 step2 Protocol 2: Amide Coupling with R²-NH₂ intermediate1->step2 final Final Kinase Inhibitor Candidate step2->final

Caption: Workflow for synthesizing kinase inhibitors.

Case Study 2: Development of Antiviral Agents

Thiazole derivatives have shown significant promise as antiviral agents. A study detailed the synthesis of a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[10] While the reported synthesis starts from a thiosemicarbazone, this compound can be used as a key precursor to access the required 2-hydrazinylthiazole intermediate via SNAr with hydrazine. Subsequent condensation with various aldehydes would yield a library of compounds for screening. Notably, molecular docking studies of these compounds showed good binding affinities to the Mpro protein of SARS-CoV-2, highlighting the potential of this scaffold in developing treatments for COVID-19 and other viral infections.[10]

Case Study 3: APJ Receptor Agonists

The compound has also been identified as a key intermediate in the synthesis of APJ (Apelin) receptor agonists.[11] The APJ receptor is a G protein-coupled receptor involved in cardiovascular regulation and other physiological processes, making it an attractive target for treating conditions like heart failure. A patented synthetic route describes the multi-step conversion of a related aminothiazole to a 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester derivative, underscoring the utility of the core thiazole structure in accessing novel therapeutic agents.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its predictable reactivity at two distinct functional handles provides a robust and flexible platform for the synthesis of diverse and complex small molecules. From blockbuster kinase inhibitors to novel antiviral candidates, the fingerprints of this scaffold are found across a wide spectrum of therapeutic areas. The protocols and insights provided herein serve as a guide for leveraging this powerful building block to accelerate the discovery of the next generation of medicines.

References

The Versatile Thiazole Core: Application Notes and Protocols for Ethyl 2-chlorothiazole-4-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the heterocyclic compound Ethyl 2-chlorothiazole-4-carboxylate has emerged as a pivotal building block, offering a versatile scaffold for the synthesis of a wide array of pesticides, including fungicides, herbicides, and insecticides.[1] Its unique chemical properties, particularly the reactive chloro group at the 2-position and the ester functionality at the 4-position of the thiazole ring, provide synthetic chemists with a powerful tool to construct complex molecules with potent biological activities.[1] This guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed protocols and mechanistic insights to empower researchers in this critical field.

The thiazole moiety itself is a privileged structure in medicinal and agrochemical chemistry, renowned for its low toxicity and strong biological activity.[2][3] The incorporation of a thiazole ring into a molecule can significantly enhance its bioactivity, a principle that has been successfully applied in the development of numerous commercial agrochemicals. This document will delve into the practical applications of this compound, focusing on its role as a key intermediate in the synthesis of next-generation crop protection agents.

Core Applications in Agrochemical Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of agrochemicals. The primary route for its functionalization is through nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a good leaving group. This allows for the introduction of a diverse range of substituents, leading to the creation of novel active ingredients.

Synthesis of Thiazole-Based Fungicides

Thiazole derivatives are prominent in the development of modern fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. These SDH inhibitors (SDHIs) are a crucial class of fungicides with a broad spectrum of activity.

Application Note: this compound is a key precursor for the synthesis of 2-aminothiazole-4-carboxylic acid derivatives, which are central to the structure of many potent fungicides. The amino group, introduced via nucleophilic substitution of the chloride, can be further acylated to introduce the desired pharmacophore responsible for SDH inhibition.

Protocol 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate

This protocol outlines the conversion of this compound to its amino derivative, a critical step in the synthesis of many thiazole-based fungicides.

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28%) or an amine source

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Base (e.g., Potassium carbonate)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent.

  • Add an excess of the amine source (e.g., aqueous ammonia, 5-10 equivalents) and a base such as potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-amino-thiazole-4-carboxylate.

Expected Yield: 70-90%

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: The base is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Excess Amine: Using an excess of the amine ensures the complete consumption of the starting material and maximizes the yield.

Diagram 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate

G start This compound reagents + NH3 (aq) + K2CO3 in DMF, 80-120°C start->reagents product Ethyl 2-amino-thiazole-4-carboxylate reagents->product

Caption: Reaction scheme for the synthesis of Ethyl 2-amino-thiazole-4-carboxylate.

Development of Thiazole-Containing Herbicides

The thiazole scaffold is also present in several herbicidal molecules. The versatility of this compound allows for the synthesis of a range of derivatives that can be screened for herbicidal activity.

Application Note: By reacting this compound with various nucleophiles, such as substituted anilines or phenols, novel compounds with potential pre- or post-emergent herbicidal activity can be generated. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which is a common feature in many herbicides.

Protocol 2: Synthesis of 2-Anilino-thiazole-4-carboxylic Acid

This protocol describes the synthesis of a 2-anilino-thiazole derivative, a common structural motif in bioactive molecules, followed by hydrolysis to the carboxylic acid.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a strong base for SNAr.

  • Base (e.g., Sodium tert-butoxide for Buchwald-Hartwig, or a non-nucleophilic base for SNAr)

  • Anhydrous toluene or other suitable solvent

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

Step 1: Synthesis of Ethyl 2-anilino-thiazole-4-carboxylate

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the substituted aniline (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.5 equivalents) and anhydrous toluene.

  • Heat the reaction mixture to reflux (around 110°C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 2: Hydrolysis to 2-Anilino-thiazole-4-carboxylic Acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Expected Yield: 60-80% over two steps.

Data Presentation: Reaction Parameters for the Synthesis of 2-Anilino-thiazole Derivatives

ParameterBuchwald-Hartwig AminationSNAr
Catalyst Pd(OAc)2 / XantphosNone
Base NaOtBuK2CO3, Cs2CO3
Solvent Toluene, DioxaneDMF, DMSO, NMP
Temperature 80-110°C100-150°C
Reaction Time 12-24 hours24-48 hours
Substrate Scope BroadGenerally requires electron-deficient anilines

Diagram 2: Logical Workflow for Herbicide Candidate Synthesis

G A Ethyl 2-chlorothiazole- 4-carboxylate B Nucleophilic Substitution (S_NAr or Buchwald-Hartwig) A->B Reaction with Substituted Anilines C Ethyl 2-arylaminothiazole- 4-carboxylate Library B->C D Ester Hydrolysis C->D E 2-Arylaminothiazole- 4-carboxylic Acid Library D->E F Herbicidal Activity Screening E->F

Caption: Workflow for the synthesis and screening of potential thiazole-based herbicides.

Insecticide Development Inspired by Neonicotinoids

While the direct synthesis of neonicotinoids like Thiamethoxam from this compound is not the primary route, the thiazole core is a key feature of this important class of insecticides. The reactivity of this compound can be exploited to synthesize novel analogs with potential insecticidal properties.

Application Note: The chloro group at the 2-position of this compound can be displaced by various nitrogen-containing nucleophiles to create novel heterocyclic systems. These can be further modified at the 4-position (ester group) to generate a library of compounds for screening against insect pests.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the field of agrochemical development. Its ability to undergo facile nucleophilic substitution at the 2-position, coupled with the potential for diverse modifications at the 4-position, provides a robust platform for the synthesis of novel fungicides, herbicides, and insecticides. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable building block. As the demand for more effective and sustainable crop protection solutions continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. Future research will likely focus on developing more efficient and greener synthetic routes utilizing this scaffold and exploring its application in the synthesis of agrochemicals with novel modes of action.

References

Application Notes & Protocols: Ethyl 2-chlorothiazole-4-carboxylate as a Versatile Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical target classes in modern drug discovery. The thiazole ring is a privileged heterocyclic scaffold, frequently found at the core of potent kinase inhibitors due to its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of kinases.[2][3] Marketed drugs such as the pan-Src kinase inhibitor Dasatinib feature this core structure, underscoring its therapeutic relevance.[4][5] Ethyl 2-chlorothiazole-4-carboxylate has emerged as a particularly valuable starting material in medicinal chemistry.[6] This building block offers two distinct and orthogonally reactive sites: a chloro group at the C2 position, primed for cross-coupling and nucleophilic substitution, and an ethyl ester at the C4 position, which can be readily converted to a carboxylic acid for subsequent amide bond formation. This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols for its transformation into advanced kinase inhibitor scaffolds.

The Strategic Value of this compound in Kinase Inhibitor Design

The utility of this compound stems from its predictable and versatile reactivity, allowing for the systematic and modular construction of complex molecular architectures. The two primary reaction handles enable chemists to independently elaborate different regions of a target inhibitor, facilitating the exploration of structure-activity relationships (SAR).

  • C2 Position (2-chloro): The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the thiazole ring. This position is ideal for introducing aryl or heteroaryl moieties that can occupy the hydrophobic regions of the kinase ATP-binding site or for installing amine-containing groups to engage in crucial hydrogen bonding interactions with the kinase hinge region.

  • C4 Position (4-carboxylate): The ethyl ester serves as a stable protecting group for a carboxylic acid. Following modifications at the C2 position, the ester can be easily hydrolyzed. The resulting carboxylic acid is a critical functional handle for forming amide bonds, a linkage prevalent in kinase inhibitors for connecting different pharmacophoric elements.

Below is a visual representation of the key reactive sites on the molecule.

G cluster_0 This compound Core cluster_1 Key Reactive Sites & Transformations core_molecule C2 C2-Chloro Position core_molecule->C2 Site for C-C & C-N bond formation C4 C4-Ester Position core_molecule->C4 Site for amide linkage installation Suzuki Suzuki-Miyaura Coupling C2->Suzuki SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Hydrolysis Ester Hydrolysis C4->Hydrolysis Amidation Amide Bond Formation Hydrolysis->Amidation

Caption: Reactivity map of this compound.

Core Synthetic Protocols and Methodologies

The following protocols are designed as robust starting points for the synthesis of diverse kinase inhibitor libraries. Each section details the causality behind experimental choices to ensure reproducibility and facilitate troubleshooting.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling at the C2 Position

This reaction is paramount for installing aryl or heteroaryl groups, enabling the exploration of deep hydrophobic pockets within the kinase active site. The palladium-catalyzed coupling of the C2-Cl with a boronic acid or ester is a highly reliable transformation.[7]

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable phosphine ligand like XPhos or SPhos (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Trustworthiness:

  • Causality: The base is crucial for the transmetalation step of the catalytic cycle, converting the boronic acid into a more nucleophilic boronate species.[7][8] The choice of base can influence reaction rates and yields; Cs₂CO₃ is often more effective for less reactive substrates.

  • Self-Validation: The reaction progress can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot. A successful reaction is confirmed by mass spectrometry of the purified product, which will show the expected molecular weight for the coupled product.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) with Amines

SNAr is a direct and efficient method for introducing amine functionalities at the C2 position. These amines are often critical for forming hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for Type I and Type II inhibitors.

Step-by-Step Methodology:

  • In a reaction vial, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-2.0 equiv.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vial and heat the mixture to 80-140 °C. Microwave irradiation can often accelerate this reaction significantly.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the mixture, dilute with ethyl acetate or dichloromethane (DCM), and wash extensively with water to remove the high-boiling solvent and excess amine/base.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue via flash chromatography.

Expertise & Trustworthiness:

  • Causality: The electron-deficient nature of the thiazole ring makes the C2 position susceptible to attack by nucleophiles.[9] Heating is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate. The base (DIPEA) neutralizes the HCl generated during the reaction, driving it to completion.

  • Self-Validation: A successful reaction will show a product with a mass corresponding to the starting material plus the mass of the amine, minus the mass of HCl. The disappearance of the chloro-isotope pattern in the mass spectrum is a clear indicator of successful substitution.

Protocol 2.3: Saponification (Ester Hydrolysis) at the C4 Position

This step is the gateway to amide bond formation. It unmasks the carboxylic acid by hydrolyzing the ethyl ester under basic conditions.[10]

Step-by-Step Methodology:

  • Dissolve the C2-functionalized thiazole ester (from Protocol 2.1 or 2.2) in a mixture of solvents such as tetrahydrofuran (THF) and water, or methanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv.).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS, observing the disappearance of the ester starting material).

  • Once complete, remove the organic solvent (THF or methanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract it into an organic solvent like ethyl acetate.

Expertise & Trustworthiness:

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is irreversible because the final step is the deprotonation of the carboxylic acid by the base, forming a resonance-stabilized carboxylate that is unreactive towards the alcohol byproduct.[10]

  • Self-Validation: The product will have a lower Rf on TLC (due to the polar carboxylic acid) and a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da). The product should be soluble in aqueous base and re-precipitate upon acidification.

Protocol 2.4: Amide Bond Formation via Carboxylic Acid Activation

This is a crucial final step to assemble the complete inhibitor. The thiazole-4-carboxylic acid is coupled with a desired amine using a peptide coupling reagent.

Step-by-Step Methodology:

  • Dissolve the thiazole-4-carboxylic acid (from Protocol 2.3) (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.

  • Add the desired amine (1.0-1.2 equiv.) and a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).

  • Add the coupling reagent, such as HATU (1.1 equiv.) or a combination of EDC (1.2 equiv.) and HOBt (1.2 equiv.).[11][12]

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC.

Expertise & Trustworthiness:

  • Causality: Coupling reagents like HATU or EDC/HOBt activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea or active ester intermediate. This intermediate is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[13]

  • Self-Validation: The final product's mass will confirm the successful coupling. ¹H NMR spectroscopy should show characteristic amide N-H signals and confirm the presence of protons from both the thiazole and the coupled amine fragment.

Data Presentation and Workflow Visualization

Quantitative Data Summary

The modifications enabled by the protocols above directly impact biological activity. The following table provides a representative, though hypothetical, dataset illustrating how structural changes at the C2 and C4 positions can modulate kinase inhibitory potency.

Compound ID C2-Substituent (from Protocol 2.1) C4-Amide Fragment (from Protocol 2.4) Src Kinase IC₅₀ (nM) c-Met Kinase IC₅₀ (nM)
INH-01 3-methoxyphenylN-methylpiperazine150>1000
INH-02 Pyridin-4-ylN-methylpiperazine25850
INH-03 Pyridin-4-yl(S)-3-hydroxypyrrolidine8220
INH-04 2,4-difluorophenyl4-(2-hydroxyethyl)piperazine22545

Data is illustrative and based on general SAR trends for thiazole-based kinase inhibitors.[1][14][15]

Experimental and Biological Pathway Visualizations

G start Ethyl 2-chlorothiazole- 4-carboxylate step1 Step 1: Suzuki Coupling (Protocol 2.1) start->step1 intermediate1 Ethyl 2-arylthiazole- 4-carboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis (Protocol 2.3) intermediate1->step2 intermediate2 2-Arylthiazole- 4-carboxylic Acid step2->intermediate2 step3 Step 3: Amide Coupling (Protocol 2.4) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: General synthetic workflow for a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Src Src Kinase RTK->Src Signal Substrate Substrate Protein Src->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Synthesized Inhibitor (e.g., INH-03) Inhibitor->Src BLOCKS ATP Binding Site

Caption: Simplified tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact is particularly profound in the field of drug development, where the rapid construction of complex molecular architectures is paramount. This guide focuses on a specific, yet highly relevant, application: the coupling of Ethyl 2-chlorothiazole-4-carboxylate .

The thiazole ring is a privileged scaffold, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The ability to functionalize this core structure, particularly at the C2-position, is a critical step in the synthesis of novel chemical entities. However, the use of heteroaryl chlorides like this compound presents a distinct set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, demanding carefully optimized catalytic systems to achieve efficient transformation.[4][5] Furthermore, the presence of sulfur and nitrogen heteroatoms can potentially interact with and deactivate the palladium catalyst.[6]

This document provides a comprehensive protocol grounded in mechanistic understanding, offering researchers a robust framework for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][7] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound. This is typically the rate-determining step for less reactive aryl chlorides and requires an electron-rich palladium center to proceed efficiently.[2][7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (boronate), thereby facilitating the transfer.[1][8][9][10][11]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pd2_oad Oxidative Addition   pd2_trans Ar-Pd(II)L₂-R' pd2_oad->pd2_trans Transmetalation   pd2_trans->pd0  Reductive Elimination product Coupled Product (Ar-R') pd2_trans->product Product Formed boronate [R'B(OH)₃]⁻ boronate->pd2_oad base Base (e.g., K₃PO₄) boronic_acid R'B(OH)₂ boronic_acid->boronate Activation aryl_halide This compound (Ar-Cl) aryl_halide->pd0 Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Dissecting the Reaction: A Guide to Component Selection

The success of coupling an unactivated heteroaryl chloride hinges on the judicious selection of each reaction component. The choices made directly influence reaction rate, yield, and purity.

Palladium Catalyst and Ligand: The Key to Activating Chlorides

For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often insufficient. The slow oxidative addition step requires specialized ligands that create a highly electron-rich and sterically bulky palladium center. This electronic environment facilitates the cleavage of the strong C-Cl bond, while the bulkiness promotes the final reductive elimination step.[1] N-Heterocyclic Carbenes (NHCs) and advanced phosphine ligands are the state-of-the-art for this purpose.[8][13]

Catalyst/Precatalyst Ligand Key Attributes & Rationale
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhos Electron-rich, bulky biaryl monophosphine ligands (Buchwald ligands). Excellent for activating aryl chlorides.[8]
Pd₂(dba)₃ or Pd(OAc)₂Cy-JohnPhos A bulky, electron-rich phosphine ligand shown to be effective for borylation and subsequent coupling of thiazole systems.[14]
PEPPSI™-IPr(NHC ligand integrated)N-Heterocyclic Carbene (NHC) precatalyst. Highly active, thermally stable, and effective for a broad range of aryl chlorides.[8]
PdCl₂(Amphos)₂(Amphos ligand integrated)An air-stable Pd(II) complex particularly effective for heteroaryl chlorides, even with catalyst-poisoning functional groups.[6]
The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role, primarily by reacting with the boronic acid to form a more reactive boronate "ate" complex.[9][11] This increases the nucleophilicity of the organic group, promoting its transfer to the palladium center.[10][15] The choice of base can significantly impact yield, and its strength must be balanced against the stability of the ester functional group in the substrate, which is susceptible to hydrolysis (saponification).

Base Strength Typical Conditions & Rationale
K₃PO₄ StrongOften the base of choice for difficult couplings. Its high efficacy can overcome slow reaction kinetics. Generally used in anhydrous or biphasic conditions.[16]
Cs₂CO₃ StrongHighly effective and soluble in many organic solvents. Often provides superior results but is more expensive.[12]
K₂CO₃ ModerateA common, cost-effective choice. Requires aqueous conditions to be effective, which can also help activate the boronic acid.[11][12]
KF WeakUsed when base-sensitive functional groups are present. Activates the boronic acid without promoting side reactions like ester hydrolysis.[8]
The Organoboron Reagent: Balancing Reactivity and Stability

While arylboronic acids are the most common coupling partners, they can be susceptible to competitive protodeboronation (hydrolysis), where the C-B bond is cleaved, leading to yield loss.[4] For valuable or complex substrates, more stable boronic esters are often preferred.

Reagent Type Structure Advantages & Considerations
Boronic Acid R-B(OH)₂Widely available, cost-effective. Can be prone to decomposition/protodeboronation.[17]
Pinacol Boronate Ester R-B(pin)Highly stable to air and chromatography. Less prone to protodeboronation. Requires hydrolysis in situ to the active boronic acid.[4]
Potassium Trifluoroborate [R-BF₃]KCrystalline, air-stable solids. Less prone to protodeboronation than boronic acids.[1][4]
Solvent System: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Anhydrous, polar aprotic solvents are standard. It is absolutely critical to deoxygenate the solvent and reaction mixture, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

Solvent Typical Temperature Rationale
1,4-Dioxane 80 - 110 °CA very common and effective solvent for Suzuki couplings. Often used with water.[1][12]
Toluene 80 - 110 °CGood for higher temperature reactions. Biphasic with water.
Tetrahydrofuran (THF) 65 °C (reflux)Lower boiling point, suitable for more reactive partners.
N,N-Dimethylformamide (DMF) 80 - 120 °CHighly polar, can aid in dissolving salts but can be difficult to remove.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Celite® for filtration

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of Argon, add deoxygenated 1,4-dioxane (e.g., 5 mL).

  • Degassing: Bubble Argon gas through the stirred suspension for 10-15 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos) and add them to the reaction vessel against a positive flow of Argon. This "pre-weigh and quick add" technique minimizes air exposure.

  • Reaction: Replace the septum with a screw cap or condenser. Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[18][19] The disappearance of the starting chloride is a key indicator of completion. Typical reaction times are 4-24 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12] Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure product.[20][21]

Workflow start Setup reagents 1. Add Reactants & Base to Schlenk Tube start->reagents inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst react 5. Heat Reaction (e.g., 100 °C, 4-24h) catalyst->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Cool & Filter through Celite monitor->workup purify 8. Aqueous Work-up & Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Final Considerations

  • Low or No Conversion: The primary suspect is catalyst deactivation due to oxygen or insufficient reaction temperature/time. Ensure rigorous degassing and consider a higher-boiling solvent or a more active catalyst system from the table above.

  • Protodeboronation: If significant amounts of the de-boronated side product are observed, consider switching from a boronic acid to a more stable pinacol ester or trifluoroborate.[4] Using a weaker base like KF or shorter reaction times may also help.

  • Ester Hydrolysis: If the product ester is saponified, the base is too strong or the reaction conditions (especially with water) are too harsh. Switch to a milder base like K₂CO₃ or KF, or ensure the reaction is run under strictly anhydrous conditions.

  • Purification: The biphenyl-type products of Suzuki reactions can sometimes be difficult to separate from biphenyl-like byproducts from boronic acid homocoupling. Careful column chromatography with a shallow solvent gradient is often required.

By carefully considering the mechanistic principles and applying the robust protocol outlined above, researchers can confidently and successfully utilize this compound as a valuable building block in their synthetic endeavors.

References

Application Notes & Protocols: Efficient One-Pot Synthesis of Substituted Thiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, substituted thiazole-5-carboxylates are pivotal intermediates and target molecules in the development of novel pharmaceuticals.[4][5] Their prevalence in drug candidates underscores the continuous need for efficient, scalable, and versatile synthetic methodologies. This application note provides detailed protocols for one-pot synthesis of these valuable compounds, designed for researchers and professionals in drug development and organic synthesis.

The traditional Hantzsch thiazole synthesis, first described in 1887, remains a fundamental method for constructing the thiazole ring by reacting α-haloketones with thioamides.[6] However, contemporary research focuses on developing one-pot procedures that enhance efficiency, reduce waste, and simplify purification by minimizing intermediate isolation steps.[7][8] These modern approaches often involve multi-component reactions under mild or environmentally benign conditions, offering significant advantages in terms of time and resource management.

This guide will delve into scientifically vetted one-pot protocols, elucidating the underlying mechanisms and providing step-by-step instructions to empower researchers to confidently synthesize a diverse range of substituted thiazole-5-carboxylates.

Protocol I: One-Pot Synthesis from Ethyl Acetoacetate via In Situ Bromination

This protocol outlines a highly practical one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials. The strategy involves the in situ generation of an α-haloketoester, which then reacts with a thiourea derivative in the same reaction vessel.

Reaction Principle and Mechanism

The synthesis commences with the bromination of ethyl acetoacetate at the α-position using N-bromosuccinimide (NBS). The resulting ethyl 2-bromoacetoacetate is not isolated but is directly treated with a thiourea or an N-substituted thiourea. The subsequent reaction follows the classic Hantzsch thiazole synthesis pathway: nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9][10]

Hantzsch_Mechanism cluster_step1 Step 1: In Situ Bromination cluster_step2 Step 2: Thiazole Ring Formation Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_2_bromoacetoacetate Ethyl 2-bromoacetoacetate Ethyl_Acetoacetate->Ethyl_2_bromoacetoacetate NBS NBS NBS->Ethyl_2_bromoacetoacetate Intermediate Thioether Intermediate Ethyl_2_bromoacetoacetate->Intermediate SN2 Attack Thiourea Substituted Thiourea Thiourea->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole_Product Substituted Thiazole-5-carboxylate Cyclized_Intermediate->Thiazole_Product Dehydration Three_Component_Workflow Start Combine Reactants and Catalyst Reactants α-Bromoketone Substituted Benzaldehyde Thiourea Silica-Supported Catalyst Start->Reactants Reaction Reaction under Conventional Heating or Ultrasonic Irradiation Reactants->Reaction Filtration Filtration to Recover Catalyst Reaction->Filtration Workup Aqueous Workup and Extraction Filtration->Workup Purification Purification of Product (e.g., Recrystallization) Workup->Purification Product Substituted Thiazole Derivative Purification->Product

References

Application Notes and Protocols: Utilizing Ethyl 2-chlorothiazole-4-carboxylate in Polymer Synthesis for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 2-chlorothiazole-4-carboxylate as a versatile monomer in materials science for the synthesis of novel polymers. Thiazole-containing polymers are a class of materials garnering significant interest due to their unique electronic, optical, and thermal properties, making them promising candidates for applications in organic electronics, sensors, and biomedical devices. These application notes detail the underlying chemical principles, potential polymerization pathways, and step-by-step protocols for the synthesis of both homopolymers and copolymers incorporating the this compound moiety. Furthermore, this guide outlines essential characterization techniques and critical safety considerations.

Introduction: The Strategic Value of the Thiazole Moiety in Polymer Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and is increasingly being recognized for its potential in materials science. The incorporation of thiazole units into polymer backbones can impart a range of desirable properties, including:

  • Electronic Conductivity: The π-conjugated nature of the thiazole ring facilitates charge transport, making these polymers suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

  • Thermal Stability: The inherent aromaticity and rigidity of the thiazole unit contribute to high thermal stability in the resulting polymers.

  • Chemical Functionality: The presence of nitrogen and sulfur atoms provides sites for non-covalent interactions and potential post-polymerization modifications, allowing for the fine-tuning of material properties.

This compound is a particularly attractive monomer due to its bifunctional nature. The reactive chlorine atom at the 2-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds essential for polymerization. The ethyl carboxylate group at the 4-position offers a site for further chemical modification or can influence the polymer's solubility and morphology.

Polymerization Strategies: Harnessing Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of well-defined thiazole-containing polymers from this compound can be effectively achieved through modern organometallic cross-coupling reactions. These methods offer excellent control over polymer molecular weight, polydispersity, and regioregularity. The most promising approaches are based on palladium catalysis, which has revolutionized the synthesis of conjugated polymers.

Conceptual Framework: The Versatility of Cross-Coupling Polymerization

The general principle involves the palladium-catalyzed reaction between a di-functionalized monomer (or a combination of two different di-functionalized monomers for copolymerization) to form a growing polymer chain. For this compound, the reactive site for polymerization is the C-Cl bond. This can be coupled with a variety of comonomers, such as those containing boronic acids or esters (Suzuki coupling), organostannanes (Stille coupling), or activated C-H bonds (Direct (Hetero)Arylation Polymerization - DHAP).

Experimental Protocols

Safety Precautions

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) before use.

Protocol 1: Homopolymerization via Direct (Hetero)Arylation Polymerization (DHAP)

This protocol describes a general method for the homopolymerization of this compound. DHAP is an attractive "green" chemistry approach as it avoids the pre-functionalization of one of the coupling partners with organometallic reagents.[2][3]

Reaction Scheme:

DHAP_Homopolymerization Monomer n this compound Polymer Poly(ethyl thiazole-4-carboxylate) Monomer->Polymer Heat Catalyst Pd(OAc)2 P(o-tol)3 Base K2CO3 Solvent DMAc

Figure 1: Homopolymerization of this compound via DHAP.

Materials:

  • This compound (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Pivalic acid (PivOH, 0.3 eq) (optional, as an additive to improve solubility and yield)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMAc via syringe. If using, add pivalic acid at this stage.

  • Stir the reaction mixture at 110-130 °C for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, chloroform).

  • Dry the purified polymer under vacuum at 40-60 °C to a constant weight.

Protocol 2: Copolymerization with a Diboronic Ester via Suzuki Polycondensation

This protocol outlines the synthesis of an alternating copolymer of this compound and a comonomer, for example, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. Suzuki polycondensation is a robust and widely used method for synthesizing conjugated polymers.[4][5][6]

Reaction Scheme:

Suzuki_Copolymerization cluster_reactants Reactants Monomer1 n Ethyl 2-chlorothiazole- 4-carboxylate Copolymer Alternating Copolymer Monomer1->Copolymer Heat Monomer2 n 2,5-Bis(pinacolato)thiophene Monomer2->Copolymer Heat Catalyst Pd2(dba)3 P(o-tol)3 Base K2CO3 (aq) Solvent Toluene

Figure 2: Suzuki copolymerization of this compound.

Materials:

  • This compound (1.0 eq)

  • 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4-12 mol%)

  • Potassium carbonate (K₂CO₃, 4.0 eq) dissolved in deionized water (2 M solution)

  • Toluene (anhydrous)

  • Aliquat 336 (phase transfer catalyst, optional)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.

  • Degas the solution by bubbling with argon for 20-30 minutes.

  • Add the aqueous solution of K₂CO₃ and Aliquat 336 (if used).

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring for 24-72 hours.

  • Monitor the polymerization by GPC.

  • After completion, cool the reaction to room temperature and pour it into methanol.

  • Filter the precipitated polymer and wash thoroughly with water and methanol.

  • Purify the polymer by Soxhlet extraction as described in Protocol 1.

  • Dry the final copolymer under vacuum.

Polymer Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal and optoelectronic properties.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and regioregularity.Broadening of peaks in ¹H and ¹³C NMR spectra compared to the monomers, with characteristic shifts indicating the formation of new C-C bonds.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution is desirable, with PDI values typically ranging from 1.5 to 3.0 for polycondensation reactions.
Differential Scanning Calorimetry (DSC) To investigate thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).The presence of a Tg will indicate the amorphous or semi-crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.A high decomposition temperature (typically >300 °C) is expected for these rigid-backbone polymers.
UV-Vis Spectroscopy To study the electronic absorption properties and determine the optical bandgap.A broad absorption band in the UV-visible region, characteristic of π-conjugated systems.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and the electrochemical bandgap.Reversible or quasi-reversible oxidation and reduction peaks.

Conclusion

This compound is a promising monomer for the synthesis of novel functional polymers with potential applications in materials science. The protocols provided herein, based on well-established palladium-catalyzed cross-coupling reactions, offer a robust starting point for the exploration of this versatile building block. The ability to create both homopolymers and a wide range of copolymers opens up a vast design space for tuning the properties of the resulting materials to meet the demands of specific applications. Careful characterization of these new polymers will be crucial in elucidating their structure-property relationships and unlocking their full potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we will delve into the critical aspects of the synthesis, drawing from established chemical principles and field-proven insights to help you enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The most prevalent and well-documented route involves a two-step process. The first step is the Hantzsch thiazole synthesis to form the thiazole ring, yielding Ethyl 2-aminothiazole-4-carboxylate.[1][2] This is followed by a Sandmeyer reaction to replace the 2-amino group with a chloro group.[3][4]

Q2: What are the critical intermediates in this synthesis?

A2: The key intermediate is Ethyl 2-aminothiazole-4-carboxylate . The successful synthesis and purification of this compound are paramount for achieving a high yield of the final product.

Q3: What are the main safety precautions to consider?

A3: The synthesis involves several hazardous reagents. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Therefore, it is crucial to maintain low temperatures during its formation and to never isolate the diazonium salt intermediate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Low Yield in Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Q: My yield of Ethyl 2-aminothiazole-4-carboxylate is consistently low. What are the potential causes and how can I improve it?

A: Low yield in this step can be attributed to several factors. Let's break down the potential causes and solutions.

1. Purity of Starting Materials:

  • Problem: Impurities in ethyl bromopyruvate or thiourea can lead to side reactions and a lower yield.

  • Solution: Ensure the purity of your starting materials. If necessary, purify the ethyl bromopyruvate by distillation under reduced pressure.

2. Reaction Conditions:

  • Problem: Suboptimal reaction temperature or time can result in incomplete reaction or degradation of the product.

  • Solution: The reaction is typically carried out by refluxing in ethanol for several hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. pH Control during Workup:

  • Problem: The product, being an amine, is soluble in acidic solutions. Improper pH adjustment during workup can lead to loss of product in the aqueous phase.

  • Solution: After the reaction is complete, the mixture is typically poured into ice-cold water and basified to a pH of around 10 with a base like 2M NaOH to precipitate the product.[5] Ensure thorough precipitation before filtration.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 99.9% ethanol (100 mL).[5]

  • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC (petroleum ether: ethyl acetate, 1:3).[5]

  • After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[5]

  • Pour the concentrated mixture into ice-cold water and basify to pH 10 with 2M NaOH.[5]

  • Collect the off-white precipitate by filtration and recrystallize from ethanol.[5]

Troubleshooting Workflow for Hantzsch Synthesis

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Low Yield in Sandmeyer Reaction

Q: I am struggling with the Sandmeyer reaction to convert the 2-amino group to a 2-chloro group. My yields are poor and I see a lot of side products. How can I optimize this step?

A: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Here are the key areas to focus on for improvement.

1. Temperature Control during Diazotization:

  • Problem: The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to byproducts.

  • Solution: Maintain a strict temperature range of 0-5 °C during the dropwise addition of sodium nitrite. Use an ice-salt bath to ensure consistent cooling.

2. Stoichiometry of Reagents:

  • Problem: Incorrect stoichiometry of the acid, sodium nitrite, or copper(I) chloride can lead to incomplete reaction or side reactions.

  • Solution: Use a slight excess of sodium nitrite to ensure complete diazotization. The amount of copper(I) chloride catalyst is also critical.

3. Purity and Reactivity of Copper(I) Chloride:

  • Problem: The Cu(I) catalyst can be oxidized to Cu(II) if not handled properly, which is less effective in the Sandmeyer reaction.

  • Solution: Use freshly prepared or high-purity copper(I) chloride. Ensure it is stored under an inert atmosphere.

4. Control of Gaseous Byproducts:

  • Problem: The reaction evolves nitrogen gas. If the evolution is too rapid, it can lead to foaming and loss of material.

  • Solution: Add the diazonium salt solution to the copper(I) chloride solution slowly to control the rate of nitrogen evolution.

Experimental Protocol: Sandmeyer Reaction

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Impact of Reaction Parameters on Sandmeyer Reaction Yield

ParameterConditionExpected Outcome on Yield
Temperature 0-5 °CHigh
> 10 °CLow (decomposition of diazonium salt)
NaNO₂ Stoichiometry 1.0-1.2 eq.Optimal
< 1.0 eq.Low (incomplete diazotization)
CuCl Quality Fresh, high purityHigh
Old, oxidizedLow

Sandmeyer_Logic

References

Optimizing reaction conditions for substituting the chlorine on the thiazole ring.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of substituting chlorine on the thiazole ring. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your experimental design and execution.

Understanding the Thiazole Ring: A Tale of Reactivity

The thiazole ring is a unique heterocyclic scaffold prevalent in many pharmaceuticals.[1][2] Its electronic nature is key to understanding its reactivity. The presence of both a sulfur and a nitrogen atom creates a π-electron deficient system, particularly at the C2 position.[3][4][5] This electron deficiency is the primary driver for successful nucleophilic substitution reactions at this position.[3][4][5] However, this inherent reactivity also presents challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on 2-chlorothiazole sluggish or failing?

Answer:

Several factors can contribute to a low-yielding SNAr reaction on a 2-chlorothiazole substrate. The key is to systematically evaluate each component of your reaction.

  • Nucleophile Strength: The thiazole ring, while electron-deficient, is not as activated as, for example, a dinitro-substituted benzene ring.[6] Therefore, a sufficiently strong nucleophile is often required.[3] If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity is likely insufficient.

    • Troubleshooting Tip: Convert your nucleophile to its more reactive conjugate base. For an alcohol, use a strong base like sodium hydride (NaH) to generate the alkoxide. For an amine, a strong, non-nucleophilic base can increase its effective nucleophilicity.

  • Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[7][8] While chlorine is a common leaving group, its reactivity can be influenced by the reaction conditions.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred.[7] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[7]

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[7] If your reaction is not proceeding at room temperature, gradually increasing the heat is a standard troubleshooting step.

Q2: I'm observing significant amounts of starting material in my Suzuki coupling with 2-chlorothiazole. What are the likely causes?

Answer:

Suzuki couplings with heteroaryl chlorides can be challenging due to the strength of the C-Cl bond and potential catalyst inhibition.[9]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.

    • Recommendation: For less reactive aryl chlorides, electron-rich and sterically bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[10] Consider using ligands like XPhos, SPhos, or tBuXPhos in combination with a suitable palladium source (e.g., Pd2(dba)3 or a pre-catalyst).

  • Base Selection: The base is not just a proton scavenger in Suzuki couplings; it plays a crucial role in the transmetalation step.[9][11]

    • Troubleshooting Table:

BaseSolvent SystemComments
K2CO3Toluene/H2O, Dioxane/H2OA common and effective choice for many Suzuki couplings.[11][12]
K3PO4Toluene, DioxaneA stronger base that can be effective for challenging substrates.[13]
Cs2CO3Dioxane, TolueneOften used for difficult couplings and can sometimes improve yields.[11]
KOtBuTHF, TolueneA very strong base, but can sometimes lead to side reactions.[12]
  • Solvent Effects: The solvent can influence both the solubility of the reagents and the stability of the catalytic species.[14][15] A biphasic system (e.g., Toluene/water) is common, but for some substrates, a polar aprotic solvent like DMF might be beneficial.[11][12]

Q3: My Buchwald-Hartwig amination of 2-chlorothiazole is giving low yields. How can I optimize it?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl chlorides hinges on the right catalytic system.[16][17]

  • Catalyst Generation and Ligand Choice:

    • Expert Insight: The development of bulky, electron-rich biarylphosphine ligands has been a game-changer for the amination of aryl chlorides.[17] Ligands such as Josiphos, XPhos, and the BrettPhos family are designed to promote the challenging oxidative addition and reductive elimination steps.[10][18] Consider using commercially available pre-catalysts which are often more stable and provide more reproducible results.

  • Base Compatibility: The choice of base must be compatible with both the amine and the catalytic cycle.

    • Common Choices: Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[18] For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 can be employed, often requiring a more active catalyst system.

  • Reaction Temperature: While some modern catalyst systems can operate at room temperature, many Buchwald-Hartwig reactions require heating to drive the reaction to completion.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

This workflow will guide you through systematically troubleshooting a low-yielding SNAr reaction.

SNAr_Troubleshooting start Low SNAr Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_strength Increase Nucleophile Strength (e.g., deprotonate alcohol to alkoxide) check_nucleophile->increase_strength No check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes increase_strength->check_solvent change_solvent Switch to DMF, DMSO, or NMP check_solvent->change_solvent No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Gradually increase reaction temperature check_temp->increase_temp No check_concentration Are the reagents sufficiently concentrated? check_temp->check_concentration Yes increase_temp->check_concentration increase_concentration Increase reactant concentration check_concentration->increase_concentration No success Improved Yield check_concentration->success Yes increase_concentration->success

Caption: Troubleshooting workflow for low SNAr yield.

Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

This guide provides a decision-making framework for optimizing your cross-coupling reactions.

CrossCoupling_Optimization start Low Cross-Coupling Yield catalyst_ligand Evaluate Catalyst/Ligand System start->catalyst_ligand ligand_choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) catalyst_ligand->ligand_choice base_selection Optimize Base base_strength Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu) base_selection->base_strength solvent_temp Adjust Solvent and Temperature solvent_screening Test various solvents (e.g., Toluene, Dioxane, THF, DMF) solvent_temp->solvent_screening precatalyst Consider using a pre-catalyst for reproducibility ligand_choice->precatalyst precatalyst->base_selection base_strength->solvent_temp temp_optimization Optimize reaction temperature solvent_screening->temp_optimization success Successful Coupling temp_optimization->success

Caption: Optimization workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorothiazole

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-chlorothiazole derivative with an arylboronic acid.

Materials:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd2(dba)3 (1-5 mol%)

  • XPhos (2-10 mol%)

  • K3PO4 (2.0-3.0 equiv)

  • Toluene or Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-chlorothiazole derivative, arylboronic acid, and K3PO4.

  • In a separate vial, dissolve Pd2(dba)3 and XPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent (e.g., toluene/water 10:1).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chlorothiazole

This protocol outlines a general method for the amination of a 2-chlorothiazole derivative.

Materials:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd(OAc)2 (1-5 mol%) or a suitable pre-catalyst

  • Josiphos or BrettPhos ligand (1.5-7.5 mol%)

  • NaOtBu or LHMDS (1.2-2.0 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Pd(OAc)2 and the phosphine ligand.

  • Add the solvent and stir for a few minutes to allow for complex formation.

  • Add the amine, 2-chlorothiazole derivative, and the base.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental heterocyclic synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, offering field-proven insights and actionable protocols.

Issue 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer: A low or negligible yield in the Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. Let's break down the potential culprits and their solutions.

1. Inadequate Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[1][2] If your reaction is sluggish, gentle heating (e.g., 40-60 °C) or refluxing in a suitable solvent might be necessary. However, excessive heat can lead to the decomposition of starting materials or the final product.[1]

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If you observe the persistence of starting materials (α-haloketone and thioamide) after the initially planned duration, extend the reaction time.

  • Solvent Choice: The polarity of the solvent significantly influences the reaction rate. Alcohols such as ethanol and methanol are commonly employed and generally afford good results.[1][3] In some instances, a mixture of solvents, like ethanol/water, can enhance yields.[1] For microwave-assisted syntheses, polar solvents are often the most effective.[4]

2. Sub-optimal Work-up Procedure:

  • Product Precipitation: The thiazole product is often isolated by precipitation upon neutralization of the reaction mixture.[5][6] The initial product frequently exists as a hydrohalide salt, which is soluble in polar solvents.[6] Adding a weak base, such as aqueous sodium carbonate or sodium bicarbonate, deprotonates the thiazole, reducing its solubility and causing it to precipitate.[5][6] Ensure the pH is sufficiently basic to achieve complete precipitation.

  • Extraction: If your thiazole derivative remains soluble even after neutralization, you may need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

3. Quality of Starting Materials:

  • α-Haloketone Instability: α-Haloketones can be unstable and prone to degradation over time, especially if exposed to light or moisture.[7] It is advisable to use freshly prepared or purified α-haloketones. Their purity can be checked by NMR or melting point analysis. The reactivity of α-haloketones follows the order I > Br > Cl > F, which is a consequence of the carbon-halogen bond strength.[8]

  • Thioamide Quality: The stability of the thioamide is also crucial. Some thioamides can be susceptible to hydrolysis or oxidation.[9][10][11][12][13] Ensure you are using a high-purity thioamide and consider storing it under an inert atmosphere if it is known to be sensitive.

Here is a summary of key reaction parameters that can be optimized for the Hantzsch thiazole synthesis:

ParameterCommon ConditionsTroubleshooting Suggestions
Temperature Room Temperature to RefluxGradually increase temperature; for sensitive substrates, start at lower temperatures.
Solvent Ethanol, Methanol, DMFTry a mixture of solvents (e.g., Ethanol/Water); consider aprotic polar solvents.
Reaction Time 30 min to 24 hMonitor by TLC and extend the reaction time if starting materials are present.
Stoichiometry 1:1 to 1:1.5 (α-haloketone:thioamide)A slight excess of the thioamide can drive the reaction to completion.[6]
Issue 2: My Reaction Appears Incomplete, with Starting Materials Lingering.

Question: I'm monitoring my reaction by TLC, and even after an extended period, I still see significant amounts of my starting α-haloketone and thioamide. What's going on?

Answer: An incomplete reaction is a common hurdle. Here's a systematic approach to diagnose and resolve this issue.

1. Reaction Monitoring Protocol:

A robust TLC protocol is your primary diagnostic tool.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A 7:3 or 8:2 mixture of hexane:ethyl acetate is often effective.

  • Visualization: Use a UV lamp to visualize the spots. Aromatic compounds will appear as dark spots. You can also use iodine vapor or a potassium permanganate stain for visualization.

  • Interpreting the TLC Plate:

    • The α-haloketone is typically less polar than the thioamide and the thiazole product.

    • The thioamide is generally quite polar and will have a low Rf value.

    • The thiazole product will have an intermediate Rf.

    • As the reaction progresses, you should see the spots corresponding to the starting materials diminish and the product spot intensify.

2. Troubleshooting an Incomplete Reaction:

  • Re-evaluate Reaction Conditions: As discussed in the previous section, temperature and solvent choice are paramount. If the reaction is stalled at room temperature, gentle heating is the first logical step.

  • Catalyst Addition: While the Hantzsch synthesis is often performed without a catalyst, certain variations can benefit from one. For instance, in multi-component reactions, catalysts like silica-supported tungstosilicic acid have proven effective.[1][2]

  • Reagent Purity: Impurities in your starting materials can inhibit the reaction. Consider purifying your α-haloketone and thioamide before setting up the reaction.

Issue 3: I've Isolated a Product, but it's Impure. What are the Likely Side Products and How Do I Remove Them?

Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the common side products in a Hantzsch synthesis, and what are the best purification strategies?

Answer: The formation of side products can complicate purification. Understanding what these byproducts might be is the first step toward obtaining a pure compound.

Common Side Products:

  • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Hydrolysis of the α-haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone.

  • Over-alkylation of the Thiazole: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by another molecule of the α-haloketone.

Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification.[14] Common solvents for recrystallizing thiazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.[15]

    • Recrystallization Protocol:

      • Dissolve the crude product in the minimum amount of a suitable hot solvent.

      • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

      • Hot filter the solution to remove insoluble impurities and the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: For oily products or when recrystallization is ineffective, silica gel column chromatography is the method of choice.[15][16] A gradient elution with a mixture of hexane and ethyl acetate is a common starting point.[15]

    • Column Chromatography Protocol:

      • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elute the column with a solvent system of increasing polarity, starting with a low concentration of the more polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration.

      • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

Here is a flowchart to guide your troubleshooting process:

Troubleshooting_Workflow Start Low/No Product Check_Conditions Re-evaluate Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Optimize Work-up (Precipitation, Extraction) Start->Check_Workup Check_Reagents Verify Starting Material Quality Start->Check_Reagents Incomplete_Reaction Incomplete Reaction Check_Conditions->Incomplete_Reaction Purification_Issues Purification Difficulties Check_Workup->Purification_Issues Check_Reagents->Incomplete_Reaction Monitor_TLC Implement Rigorous TLC Monitoring Incomplete_Reaction->Monitor_TLC Modify_Conditions Modify Reaction Conditions (Heat, Catalyst) Monitor_TLC->Modify_Conditions Modify_Conditions->Purification_Issues Success Pure Product Obtained Modify_Conditions->Success Identify_Byproducts Identify Potential Side Products Purification_Issues->Identify_Byproducts Choose_Purification Select Appropriate Purification (Recrystallization, Chromatography) Identify_Byproducts->Choose_Purification Choose_Purification->Success Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (SN2 Attack) Reactants->Intermediate1 Step 1 Intermediate2 Cyclization Intermediate (Intramolecular Nucleophilic Attack) Intermediate1->Intermediate2 Step 2 Intermediate3 Dehydration Intermediate Intermediate2->Intermediate3 Step 3 (-H2O) Product Thiazole Intermediate3->Product Step 4 (-HX)

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl 2-chlorothiazole-4-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-chlorothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this critical synthesis from the bench to larger-scale production. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and scalable production of this compound is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your experiments.

The primary route for synthesizing the thiazole core of this molecule is the Hantzsch thiazole synthesis, a reliable cyclocondensation reaction between an α-haloketone and a thioamide-containing compound.[3][4] While straightforward in principle, scaling this reaction introduces challenges related to reaction control, impurity management, and product isolation.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The diagram below illustrates the fundamental reaction mechanism for the formation of a thiazole ring, which is the core of this compound. The process begins with a nucleophilic attack by the sulfur of a thioamide onto the α-carbon of an α-haloketone, followed by intramolecular cyclization and dehydration to form the final aromatic thiazole ring.[3][4]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide sn2 SN2 Attack (S-Alkylation Intermediate) reagents->sn2 Nucleophilic Attack cyclization Intramolecular Cyclization (Hydroxythiazoline Intermediate) sn2->cyclization Ring Formation dehydration Dehydration (-H₂O) cyclization->dehydration Aromatization product This compound dehydration->product

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during the scale-up process. The answers provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your work.

Category 1: Reaction Kinetics and Control

Q1: My reaction is extremely slow or fails to initiate. What are the common causes?

A: Several factors can contribute to a sluggish reaction on a larger scale:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. Ensure your stirring mechanism is sufficient to maintain a homogeneous suspension of all reactants.

  • Low Temperature: While exothermic control is crucial, an overly low starting temperature can prevent the reaction from reaching its activation energy. Consider a controlled ramp-up to the target reaction temperature.

  • Reagent Quality: The purity of your starting materials, particularly the α-haloketone (e.g., ethyl 2-chloroacetoacetate), is critical. Impurities can inhibit the reaction. Verify the purity of your reagents before starting.

  • Solvent Choice: The reaction is typically performed in polar protic solvents like ethanol or methanol.[3][4] Ensure the solvent is dry and appropriate for the scale to facilitate dissolution and interaction of reactants.

Q2: I am observing a dangerous exotherm after adding the reactants. How can I manage thermal control during scale-up?

A: The Hantzsch synthesis is often exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Addition: Instead of adding reactants all at once, implement a slow, controlled addition of one reagent (typically the α-haloketone) to the solution of the other. This allows the cooling system to manage the heat generated.

  • Sufficient Cooling Capacity: Ensure your reactor's cooling jacket is operational and appropriately sized for the reaction volume. Pre-chilling the initial mixture before the addition can also help absorb the initial heat spike.

  • Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass. However, this may increase reaction time and impact downstream processing, so it requires optimization.

Category 2: Impurity Profile and Side Reactions

Q3: What are the typical impurities I should expect, and how can I minimize them?

A: The most common impurities are byproducts from side reactions.

  • Over-alkylation: The nitrogen atoms in the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to quaternary ammonium salts. Using a slight excess of the thioamide component can help consume the α-haloketone and minimize this side reaction.[3]

  • Formation of Oxazoles: If the starting thioamide has low purity and contains the corresponding amide, you may see the formation of oxazole byproducts.

  • Decomposition: At excessively high temperatures, starting materials or the product itself can decompose, leading to a complex impurity profile and dark coloration. Strict temperature control is the best preventative measure.

Q4: My final product is dark brown, even after initial work-up. What causes this discoloration and how can it be prevented?

A: Dark coloration is typically a sign of degradation products. This often arises from:

  • Excessive Heat: Running the reaction at too high a temperature or for an extended period can cause decomposition. Optimize the reaction time and temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5]

  • Strong Base in Work-up: Using a strong base (like NaOH) for neutralization can cause hydrolysis of the ester group or promote side reactions. It is highly recommended to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[3]

Category 3: Product Isolation and Purification

Q5: During precipitation, my product is oiling out instead of forming a crystalline solid. How can I achieve a filterable product?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase above its melting point or below its solubility limit.

  • Controlled Cooling: Cool the reaction mixture slowly after neutralization. A gradual temperature decrease promotes the formation of well-defined crystals. A rapid "crash cooling" often leads to amorphous solids or oils.

  • Seeding: Introducing a small crystal of the pure product to the supersaturated solution can initiate crystallization and promote the formation of a solid.

  • Solvent System: Ensure the solvent system used for precipitation is appropriate. The product should be poorly soluble in the final mixture (e.g., an ethanol/water mixture) to precipitate effectively.[3][4]

Q6: What is the most effective purification strategy for this compound at scale?

A: While chromatography is useful at the lab scale, it is often impractical for large quantities.

  • Recrystallization: This is the preferred method for industrial-scale purification. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures with water.

  • Slurry Wash: Washing the crude, filtered solid with a cold solvent in which the product is sparingly soluble can effectively remove more soluble impurities.

Category 4: Process Monitoring and Safety

Q7: How can I monitor the reaction effectively to determine its endpoint?

A: Determining the correct endpoint is crucial for maximizing yield and minimizing impurity formation.

  • TLC/HPLC: These are standard methods for tracking the consumption of the limiting reagent.[3][5]

  • Low-Field NMR Spectroscopy: For continuous or large-scale batch processes, real-time monitoring with techniques like low-field NMR can provide immediate data on reactant concentrations, allowing for precise control over the reaction.[6] This advanced method helps in understanding reaction kinetics and identifying any process deviations in real-time.[6]

Q8: What are the critical safety precautions for this process?

A: Safety is paramount during scale-up.

  • Reagent Handling: α-haloketones are often lachrymatory and skin irritants. Thioamides can also be toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment to understand the reaction's exothermicity. This will inform the necessary engineering controls for safe temperature management.

  • Pressure Management: Although this reaction is not typically run under pressure, ensure the reactor is properly vented to handle any potential off-gassing.

Key Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis

This protocol provides a general framework. Specific quantities should be adjusted based on stoichiometry and scale.

  • Reactor Setup: To a reactor equipped with an overhead stirrer, reflux condenser, thermometer, and addition funnel, add the thioamide (1.1 - 1.2 equivalents) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of the limiting reagent).[3]

  • Initial Stirring: Begin stirring to dissolve or suspend the thioamide.

  • Controlled Addition: Slowly add a solution of ethyl 2-chloroacetoacetate (1.0 equivalent) in the same solvent via the addition funnel over 30-60 minutes, while maintaining the internal temperature at a controlled setpoint (e.g., 40-50°C).

  • Reaction Heating: After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.[3] Typical reaction times are 2-4 hours.[3]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH 7-8).[3]

  • Precipitation and Filtration: The product will typically precipitate upon neutralization and further cooling. Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.[3]

  • Washing and Drying: Wash the filter cake with cold water to remove inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying. Dry the solid under vacuum.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol).

  • Dissolution: Place the crude product in a clean reactor and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask or add a seed crystal. Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

The table below provides a general overview of typical parameters and expected outcomes for this synthesis.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Notes
Solvent Ethanol, MethanolEthanol, IsopropanolIsopropanol may be preferred for its higher boiling point and lower volatility.
Temperature Reflux (78-82°C for EtOH)60-80°C (controlled)Strict temperature control is more critical at scale to manage exotherms.
Reaction Time 2-4 hours3-6 hoursMay be slightly longer due to mass transfer limitations.
Work-up Base Sat. NaHCO₃5-10% NaHCO₃ solutionAvoid strong bases to prevent ester hydrolysis.[3]
Typical Yield 80-95%75-90%Yields may be slightly lower due to transfer losses and handling at scale.
Purification Column Chromatography / RecrystallizationRecrystallizationRecrystallization is the most economically viable method for large quantities.

Overall Process Workflow

The following diagram outlines the complete workflow from raw materials to the final purified product, highlighting key decision and quality control points.

Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_isolation Isolation & Purification cluster_final Final Product RM Raw Material QC (Purity Check) Setup Reactor Setup & Reagent Charging RM->Setup Reaction Controlled Reaction (Hantzsch Synthesis) Setup->Reaction Monitoring In-Process Control (TLC / HPLC / NMR) Reaction->Monitoring Real-time Feedback Workup Quenching & Neutralization Monitoring->Workup Reaction Complete Isolation Filtration & Drying (Crude Product) Workup->Isolation Purification Recrystallization Isolation->Purification FinalQC Final Product QC (Purity, mp, etc.) Purification->FinalQC Packaging Packaging FinalQC->Packaging

Caption: A comprehensive workflow for this compound production.

References

Technical Support Center: Purification of Crude Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-chlorothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. We will explore common impurities, effective purification methodologies, and step-by-step protocols to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most prevalent method involves the diazotization of Ethyl 2-aminothiazole-4-carboxylate followed by a Sandmeyer-type reaction. Another route involves the chlorination of an alcohol precursor using thionyl chloride.

Common Impurities Include:

  • Unreacted Starting Materials:

    • Ethyl 2-aminothiazole-4-carboxylate: A solid with a significantly higher melting point (177-181 °C) than the product, making it a common impurity if the reaction does not go to completion[1].

    • 4-(2-hydroxyethyl)thiazole-2-carboxylic acid ethyl ester: If the synthesis involves chlorination of this precursor alcohol, incomplete reaction will result in its presence in the crude product.

  • Reagents and Their Byproducts:

    • Thionyl chloride: A volatile liquid with a boiling point of 74.6-79 °C, which can often be removed under reduced pressure, but may persist in the crude product[2].

    • Residual acids and bases: Used in the workup or as catalysts.

  • Side-Reaction Products:

    • Azo compounds: Formed by the self-coupling of the diazonium salt intermediate during the Sandmeyer reaction. These are often highly colored impurities.

    • Phenolic byproducts: If the diazonium salt is unstable and reacts with water present in the reaction mixture, a hydroxyl group may be introduced onto the thiazole ring.

    • Hydrolyzed product: The ester functionality is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions at elevated temperatures[3][4].

A logical workflow for identifying and addressing these impurities is presented below.

Impurity Identification and Removal Workflow Crude Crude this compound Analysis Initial Analysis (TLC, ¹H NMR, LC-MS) Crude->Analysis Impurity_ID Identify Major Impurities Analysis->Impurity_ID Unreacted_SM Unreacted Starting Material (e.g., Ethyl 2-aminothiazole-4-carboxylate) Impurity_ID->Unreacted_SM High m.p. solid, polar spot on TLC Side_Products Side-Reaction Products (e.g., Azo compounds, Phenols) Impurity_ID->Side_Products Colored impurities, unexpected masses in LC-MS Reagents Residual Reagents/Solvents Impurity_ID->Reagents Volatile components, acidic/basic nature Purification_Strategy Select Purification Strategy Unreacted_SM->Purification_Strategy Side_Products->Purification_Strategy Reagents->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization For crystalline solids with different solubilities Chromatography Column Chromatography Purification_Strategy->Chromatography For complex mixtures or similar polarity impurities Distillation Vacuum Distillation Purification_Strategy->Distillation For thermally stable liquids or low-melting solids Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product Distillation->Pure_Product

Caption: A decision-making workflow for impurity removal.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques in a question-and-answer format.

Recrystallization

Q2: My crude product is an oil/low-melting solid. How do I choose a suitable solvent for recrystallization?

The goal is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble at all temperatures. Given that this compound is an ester, a good starting point is to test solvents of varying polarities.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound.

  • If insoluble, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool to room temperature, and then in an ice bath. The product should crystallize out.

Solvent/SystemRationale & Expected Outcome
Ethanol/Water Ethanol is a common solvent for esters. If the product is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.
Hexane/Ethyl Acetate A versatile non-polar/polar mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Isopropanol Often a good choice for moderately polar compounds.
Toluene Can be effective for aromatic compounds, but may require slow cooling.

Troubleshooting Recrystallization:

IssueProbable CauseSolution
Oiling Out The melting point of the solute is lower than the boiling point of the solvent. The compound is coming out of solution above its melting point.Use a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
No Crystals Form The solution is not supersaturated, or the product is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the product is insoluble). Cool the solution in an ice-salt bath.
Poor Recovery Too much solvent was used. The product has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Q3: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve the separation?

Thin-layer chromatography (TLC) is an excellent tool for developing a separation method for column chromatography. An ideal Rf value for the product is between 0.2 and 0.4.

Strategies for Improving Separation:

  • Solvent System Optimization: The choice of eluent is critical. Since this compound is a moderately polar compound, mixtures of a non-polar solvent like hexane or heptane with a more polar solvent are typically used.

    • Hexane/Ethyl Acetate: This is a standard starting point. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, can be very effective.

    • Dichloromethane/Hexane: Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve spots that are inseparable in other systems[5].

    • Toluene/Ethyl Acetate: The aromatic nature of toluene can provide alternative selectivity for separating aromatic or heterocyclic compounds.

  • Use of a Different Stationary Phase: If separation on silica gel is challenging, consider using alumina (neutral or basic), which can offer a different selectivity profile.

  • Sample Loading: For difficult separations, dry loading the sample onto the column is recommended. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Troubleshooting Column Chromatography:

IssueProbable CauseSolution
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent in the eluent system.
Product Does Not Move (Low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in the eluent system.
Tailing of Spots The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Reduce the amount of sample loaded onto the column.
Cracking of the Silica Bed A rapid change in solvent polarity or heat generated from the solvent adsorbing onto the silica.Pack the column using a slurry method. Use a pre-mixed eluent and avoid drastic changes in solvent polarity during the run.

Below is a general workflow for column chromatography.

Column Chromatography Workflow Start Start TLC Develop TLC Method Start->TLC Pack Pack Column TLC->Pack Optimal eluent found Load Load Sample Pack->Load Elute Elute Column Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

References

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-chlorothiazole-4-carboxylate

A Guide to Long-Term Stability and Recommended Storage Conditions

Welcome to the technical support center for this compound (CAS No: 41731-52-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining its purity is paramount for reproducible and successful outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C .[1][2] It is crucial to keep the container tightly closed and in a dry, well-ventilated place.[3][4]

Q2: What type of container is best for storing this compound?

The compound should be stored in the original manufacturer-recommended packaging, which is often a lined metal can, plastic pail, or polyliner drum.[2] Ensure the container is clearly labeled and checked for leaks upon arrival and after each use.[2]

Q3: Is this compound sensitive to moisture or air?

Yes. The primary degradation pathway for this compound is hydrolysis of the ethyl ester group. Esters are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[5][6][7] The 2-chloro substituent on the thiazole ring also presents a potential site for nucleophilic substitution, which can be facilitated by moisture. Therefore, minimizing exposure to atmospheric moisture is critical. It is advisable to handle the material under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for extended periods after the container has been opened.

Q4: What are the visual signs of degradation?

Fresh this compound is typically a white, needle-like solid.[1] Signs of potential degradation include:

  • Change in Color: Yellowing or browning of the solid.

  • Change in Texture: Clumping, melting, or the appearance of an oily residue, which may indicate hydrolysis and a lowered melting point. The reported melting point is in the range of 84-92°C.[1]

  • Odor: While odor is not a reliable indicator, any significant change from the initial smell could suggest decomposition.

Q5: What is the expected shelf-life of this compound?

When stored unopened under the recommended conditions (2-8°C, dry), the shelf-life is typically several years. However, once the container is opened, the stability can be compromised by repeated exposure to air and moisture. For opened containers, it is best practice to re-test the material for purity if it has been stored for more than 6-12 months, or if you observe any of the visual signs of degradation mentioned above.

Q6: What are the main chemical incompatibilities I should be aware of during storage?

You should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[8] These substances can catalyze the degradation of the molecule, particularly the hydrolysis of the ester group.[8][9]

Quantitative Data Summary

ParameterRecommended Condition/ValueSource(s)
Storage Temperature 2-8°C (Refrigerated)[1][2]
Appearance White needles / solid[1]
Molecular Formula C₆H₆ClNO₂S[1][10]
Molecular Weight 191.64 g/mol [1][10]
Melting Point 84-92 °C[1]
Storage Incompatibility Strong oxidizing agents, Strong acids, Strong bases[8]
Purity (Typical) ≥ 99% (HPLC)[1]

Troubleshooting Guide for Experimental Issues

This section addresses common experimental problems where the stability of this compound may be a contributing factor.

Problem 1: My reaction yield is significantly lower than expected.

Low yield is a common problem that can often be traced back to the purity of the starting materials. If the this compound has degraded, there is less active reagent available for your reaction.

G start Problem: Low Reaction Yield check_purity Step 1: Verify Purity of This compound start->check_purity visual Visual Inspection: Color, Texture OK? check_purity->visual mp Melting Point Analysis: Within 84-92°C range? visual->mp Yes cause_degraded Conclusion: Compound is likely degraded. Procure new batch. visual->cause_degraded No hplc Purity by HPLC: ≥99%? mp->hplc Yes mp->cause_degraded No hplc->cause_degraded No cause_other Conclusion: Compound purity is high. Investigate other reaction parameters (e.g., solvent, temp, other reagents). hplc->cause_other Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: I am observing unexpected spots on my TLC or peaks in my LC-MS.

The presence of unexpected impurities can indicate either degradation of the starting material or the formation of side products. The primary degradation product is 2-chlorothiazole-4-carboxylic acid, formed via hydrolysis of the ethyl ester.

  • Run a Control: Analyze a solution of your starting this compound by TLC or LC-MS. If you see multiple spots/peaks, the starting material is impure.

  • Identify the Impurity: The primary hydrolysis product, 2-chlorothiazole-4-carboxylic acid, is significantly more polar than the starting ester. On a normal-phase TLC plate, this impurity will have a much lower Rf value. In reverse-phase HPLC, it will have a shorter retention time.

  • Consider Reactivity: The carboxylic acid impurity can interfere with reactions, for example, by neutralizing basic reagents or catalysts, leading to incomplete conversion and the formation of other side products.

Problem 3: The physical appearance of the compound has changed.

As noted in the FAQ, a change in color from white to yellow/brown or a change in texture from a crystalline solid to a clumpy or oily substance is a strong indicator of degradation. Do not proceed with your experiment if you observe these changes. The material should be re-analyzed for purity or discarded.

Experimental Protocols for Quality Verification

Protocol 1: Melting Point Determination

Objective: To quickly assess the purity of the compound. Impurities typically depress and broaden the melting point range.

Methodology:

  • Place a small, dry sample of this compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a rate of approximately 10-15°C per minute initially.

  • When the temperature is within 15°C of the expected melting point (84°C), reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Expected Result: A pure sample should have a sharp melting range within the literature value of 84-92°C.[1] A broad range (>3-4°C) or a depressed range indicates the presence of impurities.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To obtain a quantitative measure of the compound's purity.

Methodology (Example Conditions - may require optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid).

    • Start with 30% ACN / 70% Water.

    • Ramp to 95% ACN / 5% Water over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Expected Result: A high-quality sample should show a purity of ≥99%.[1] The hydrolysis product, 2-chlorothiazole-4-carboxylic acid, will appear as a separate, earlier-eluting peak.

References

Technical Support Center: Managing Thermal Runaway in Diazotization Reactions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in thiazole synthesis utilizing diazotization reactions. Diazotization, while a powerful tool for introducing the versatile diazonium group, is an exothermic process that carries an inherent risk of thermal runaway if not properly controlled.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient execution of these critical reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and immediate concerns regarding the management of thermal runaway during diazotization for thiazole synthesis.

Q1: What is thermal runaway in the context of a diazotization reaction?

A: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] In diazotization, this can cause the violent decomposition of the diazonium salt, releasing a large volume of nitrogen gas and potentially leading to an explosion.[1][3]

Q2: What are the primary causes of thermal runaway during the diazotization of an amino-thiazole?

A: The primary causes include:

  • Inadequate Cooling: The reaction is highly exothermic, and failure to maintain a low temperature (typically 0-5 °C) is a common trigger.[3][4]

  • Incorrect Reagent Addition Rate: Adding the sodium nitrite solution too quickly can lead to a localized buildup of heat that overwhelms the cooling system.

  • Poor Mixing: Insufficient agitation can result in localized "hot spots" where the reaction rate accelerates uncontrollably.

  • Incorrect Stoichiometry: Using an excess of sodium nitrite can lead to side reactions and increased heat generation.[3][4]

  • Contamination: The presence of certain impurities can catalyze the decomposition of the diazonium salt.

Q3: What are the immediate signs of a potential thermal runaway?

A: Key indicators to monitor closely include:

  • A sudden and rapid increase in the reaction temperature that does not respond to cooling adjustments.

  • A noticeable increase in the rate of gas evolution (nitrogen).

  • A change in the color or viscosity of the reaction mixture.

  • An audible hissing or fizzing sound from the reactor.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A: If you suspect a thermal runaway, prioritize personal safety above all else:

  • Activate Emergency Alarms and Evacuate: Alert all personnel in the immediate vicinity and evacuate the area according to your laboratory's emergency procedures.

  • Do NOT Attempt to Quench a Runaway Reaction Manually: Once a runaway is in progress, it is extremely dangerous to approach the reactor.

  • Utilize Emergency Cooling Systems (if available and remotely operable): Some reactor systems are equipped with emergency quenching or cooling capabilities that can be activated from a safe distance.

Section 2: Troubleshooting Guide for Thermal Deviations

This guide provides a structured approach to diagnosing and resolving common issues that can lead to thermal instability during the diazotization of amino-thiazoles.

Observed Problem Potential Root Cause(s) Recommended Corrective and Preventive Actions
Temperature consistently rises above 5 °C during nitrite addition. 1. Inefficient cooling system (ice bath depletion, chiller malfunction). 2. Nitrite addition rate is too fast. 3. Inadequate stirring.Corrective: - Immediately stop the nitrite addition. - Replenish the ice bath or check the chiller's setpoint and performance. Preventive: - Before starting, ensure the cooling system can maintain the desired temperature under a simulated heat load. - Use a syringe pump or a dropping funnel with fine control for nitrite addition. - Employ a properly sized and positioned overhead stirrer to ensure efficient heat transfer.
A sudden, sharp temperature spike occurs after a period of stable addition. 1. Accumulation of unreacted nitrous acid followed by a rapid reaction. 2. Localized concentration of reactants due to poor mixing.Corrective: - Cease addition immediately. - Monitor the temperature closely; be prepared for an emergency shutdown. Preventive: - Ensure the amine is fully dissolved or well-suspended before starting nitrite addition. - Maintain vigorous and consistent stirring throughout the reaction. - Consider a slower initial addition rate to establish a controlled reaction profile.
Excessive gas evolution observed, even at low temperatures. 1. Decomposition of the diazonium salt, indicating instability. 2. Presence of excess nitrous acid.[3][4]Corrective: - Stop the nitrite addition. - Test for excess nitrous acid using starch-iodide paper; if positive, consider adding a small amount of a quenching agent like sulfamic acid or urea.[5] Preventive: - Use a stoichiometric amount of sodium nitrite.[3][4] - Perform a preliminary stability test (e.g., using Differential Scanning Calorimetry) on a small scale to understand the thermal profile of your specific diazonium salt.[6]
Formation of a precipitate or solid mass during the reaction. 1. The diazonium salt may be insoluble under the reaction conditions. 2. Undesired side reactions leading to insoluble byproducts.Corrective: - Stop the reaction. An undissolved diazonium salt can be a significant explosion hazard.[3][4] Preventive: - Review the solubility of the expected diazonium salt in the chosen solvent system. - Consider using a different acid or co-solvent to maintain solubility. - Ensure the starting materials are pure to minimize side reactions.

Section 3: Experimental Protocols and Safety Workflows

Adherence to well-defined protocols is paramount for the safe execution of diazotization reactions.

Protocol 1: Standard Diazotization of a Generic Amino-Thiazole
  • Reactor Setup:

    • Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

    • Connect the reactor jacket to a reliable cooling system (e.g., a circulating chiller).

  • Initial Charge:

    • Charge the reactor with the amino-thiazole substrate and the chosen mineral acid (e.g., HCl, H₂SO₄).

    • Begin stirring and cool the mixture to 0-5 °C.[3]

  • Nitrite Solution Preparation:

    • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in deionized water. Cool this solution in an ice bath.

  • Diazotization:

    • Once the reactor contents are at the target temperature, begin the slow, dropwise addition of the cold sodium nitrite solution via the dropping funnel.

    • Maintain the internal temperature between 0-5 °C throughout the addition.[3] The addition rate should be adjusted as necessary to control the exotherm.

  • Monitoring and Completion:

    • After the addition is complete, continue stirring at 0-5 °C for a predetermined time (typically 15-30 minutes).

    • Check for the completion of the reaction (e.g., by TLC or HPLC) and for the presence of excess nitrous acid using starch-iodide paper.

  • Quenching Excess Nitrous Acid:

    • If excess nitrous acid is detected, add a small amount of a quenching agent like urea or sulfamic acid portion-wise until the starch-iodide test is negative.[5]

  • Immediate Use:

    • The resulting diazonium salt solution should be used immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt unless its stability has been thoroughly characterized.[3][7]

Workflow for Managing Thermal Deviations

Thermal_Deviation_Workflow Start Monitor Reaction Temperature Temp_Check Temperature > 5°C? Start->Temp_Check Stop_Addition Stop Nitrite Addition Temp_Check->Stop_Addition Yes Continue_Monitoring Continue Monitoring Temp_Check->Continue_Monitoring No Check_Cooling Check Cooling System Stop_Addition->Check_Cooling Emergency_Check Rapid/Uncontrolled Rise? Stop_Addition->Emergency_Check Reduce_Rate Reduce Addition Rate Check_Cooling->Reduce_Rate Reduce_Rate->Continue_Monitoring Emergency_Check->Check_Cooling No Emergency_Shutdown Initiate Emergency Shutdown & Evacuate Emergency_Check->Emergency_Shutdown Yes

Caption: Workflow for managing temperature deviations.

Section 4: Understanding the Core Chemistry and Hazards

A fundamental understanding of the reaction mechanism and the nature of diazonium salts is crucial for anticipating and mitigating risks.

The Diazotization Mechanism

The reaction proceeds through several key steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the mineral acid in situ to form nitrous acid (HNO₂).[8]

  • Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess acid and then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9]

  • Nucleophilic Attack: The primary amino group of the thiazole acts as a nucleophile and attacks the nitrosonium ion.[9]

  • Deprotonation and Tautomerization: A series of proton transfer steps leads to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: Protonation of the diazohydroxide followed by the elimination of water yields the final aryl diazonium ion.[9]

Diazotization_Mechanism cluster_0 Nitrosating Agent Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ + H⁺ HNO2 HNO₂ NaNO2->HNO2 In situ NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, - H₂O Amine Ar-NH₂ (Amino-thiazole) N_Nitrosamine Ar-NH-N=O Amine->N_Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Diazonium [Ar-N≡N]⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: Simplified diazotization reaction mechanism.

Inherent Hazards of Diazonium Salts

Aryl diazonium salts are high-energy compounds that are prone to decomposition.[3][7] The stability of a particular diazonium salt is highly dependent on the substituents on the aromatic ring, the counter-ion, and the reaction conditions.[7][10] Electron-withdrawing groups can increase stability, while electron-donating groups may decrease it.[7] It is a cardinal rule that diazonium salts should not be isolated in a dry, solid state, as they can be shock-sensitive and explosive.[3][4]

Section 5: Process Safety Management (PSM) Considerations

For scaling up thiazole synthesis, a robust Process Safety Management (PSM) program is essential.[11][12][13][14] This involves a systematic approach to identifying, evaluating, and controlling the hazards associated with this process.

Key elements of a PSM program for diazotization reactions include:

  • Process Hazard Analysis (PHA): A thorough review of what could go wrong and the adequacy of existing safeguards.[11] This should include a "what-if" analysis for scenarios like cooling failure, stirrer failure, or incorrect reagent charging.

  • Operating Procedures: Clear, written instructions for all stages of the operation, including startup, normal operation, and emergency shutdown.[13][15]

  • Training: Comprehensive training for all personnel involved in the process on the specific hazards of diazotization, safe operating procedures, and emergency response.

  • Mechanical Integrity: A program to ensure that critical equipment, such as the reactor, cooling system, and temperature monitoring devices, is properly maintained and functioning correctly.

  • Management of Change: A formal procedure for reviewing any proposed changes to the process, such as a change in raw materials, equipment, or operating conditions, to ensure that safety is not compromised.[15]

Calorimetry for Safety Assessment:

Before any scale-up, it is highly recommended to perform calorimetric studies, such as Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC), to quantify the heat of reaction and the thermal stability of the diazonium intermediate.[6][16] This data is invaluable for designing an adequate cooling system and defining safe operating limits.

Calorimetry Parameter Significance for Safety
Heat of Reaction (ΔHr) Quantifies the total amount of heat that will be generated. Essential for sizing the cooling system.
Heat Flow (q) Measures the instantaneous rate of heat generation. Helps in determining the maximum safe addition rate of the nitrite.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling is lost. A high ΔTad indicates a high risk of thermal runaway.[17]
Onset Temperature of Decomposition (Tonset) The temperature at which the diazonium salt begins to decompose exothermically. The maximum operating temperature must be well below this value.[6]

By integrating these principles of process safety management and a thorough understanding of the reaction chemistry, researchers and drug development professionals can safely and effectively utilize diazotization reactions for the synthesis of thiazole-containing compounds.

References

Refining protocols for the synthesis of high-purity Ethyl 2-chlorothiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl 2-chlorothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals dedicated to refining their synthetic protocols to achieve high purity and yield. This compound is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chlorinated thiazole structure is pivotal for enhancing biological activity.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Overview of Synthetic Strategy

The most reliable and widely adopted method for synthesizing this compound is through a Sandmeyer-type reaction, starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.[3] This process involves two critical stages:

  • Diazotization: The conversion of the primary aromatic amine on the thiazole ring into a diazonium salt. This step is highly sensitive to temperature.[3]

  • Sandmeyer Reaction: The subsequent copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom.[4][5]

The precursor, Ethyl 2-aminothiazole-4-carboxylate, is typically prepared via the Hantzsch thiazole synthesis, a robust condensation reaction between ethyl bromopyruvate and thiourea.[6][7]

Visualized Workflow for Synthesis

cluster_0 Part 1: Hantzsch Synthesis of Precursor cluster_1 Part 2: Sandmeyer Reaction for Final Product A Ethyl Bromopyruvate + Thiourea B Reaction in Ethanol (70°C) A->B C Precipitation & Filtration B->C D Ethyl 2-aminothiazole-4-carboxylate C->D E Dissolve Precursor in HCl (aq) D->E Proceed to Chlorination F Diazotization with NaNO₂ (0-5°C) E->F G Aryl Diazonium Salt Intermediate F->G H Add to CuCl Solution (0-5°C) G->H I Reaction & N₂ Evolution H->I J Workup (Extraction) I->J K Purification (Chromatography/Recrystallization) J->K L High-Purity this compound K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low yield is a common issue often traced back to the sensitive diazotization-Sandmeyer sequence.

Possible CauseRecommended Solutions
Decomposition of the Diazonium Salt The diazonium salt intermediate is thermally unstable. Crucially, maintain the reaction temperature between 0-5°C throughout the diazotization and addition to the copper solution. [3] Use a calibrated thermometer and an efficient ice-salt bath. Prepare and use the diazonium salt immediately; do not store it.
Incomplete Diazotization Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. This prevents localized overheating and ensures the reaction goes to completion.[3] A slight excess of sodium nitrite may be required.
Inefficient Sandmeyer Reaction The copper(I) chloride catalyst may be inactive. Use freshly prepared or high-quality commercial CuCl. Ensure vigorous stirring as the diazonium salt solution is added to the CuCl solution to facilitate the reaction. Allow sufficient time for the reaction to complete, as indicated by the cessation of nitrogen gas evolution.[3]

Q2: The reaction mixture turned into a dark, tarry mess. Can it be salvaged?

A2: The formation of dark impurities, often polymeric, typically results from side reactions of the highly reactive diazonium salt.

Possible CauseRecommended Solutions
Azo-Coupling Side Reactions This occurs when the diazonium salt reacts with an activated aromatic species. Maintain a low temperature and ensure the diazonium salt solution is added slowly to the copper catalyst solution, not the reverse. This keeps the concentration of the diazonium salt low at any given moment, minimizing self-coupling.[3]
Phenolic Byproducts If the diazonium salt decomposes in the presence of water without the catalyst, it can form unwanted phenols. While the reaction is aqueous, ensuring a rapid and efficient Sandmeyer reaction by using an active catalyst minimizes this pathway.[5]

Q3: My final product is impure, showing unreacted starting material or other spots on TLC/HPLC.

A3: Purity issues often stem from incomplete reactions or difficulties during the workup and purification stages.

Possible CauseRecommended Solutions
Unreacted Starting Amine This points to incomplete diazotization. Verify the stoichiometry of your reagents, particularly the sodium nitrite and acid. Confirm the reaction has gone to completion using a starch-iodide paper test for excess nitrous acid.
Contamination with Copper Salts Copper salts can sometimes co-precipitate with the product. During workup, wash the organic extracts thoroughly. If solids are an issue, washing the crude product with a dilute ammonia solution can help remove copper residues by forming a soluble copper-ammonia complex.
Ineffective Purification The crude product often requires further purification. Column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is typically effective. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the characteristic white needles.[1]

Troubleshooting Decision Workflow

Start Problem Encountered LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct DarkTar Dark Tar Formation? Start->DarkTar TempCheck Was Temp at 0-5°C? LowYield->TempCheck Workup_Check Thorough Extraction & Washing? ImpureProduct->Workup_Check Coupling_Check Slow Addition to CuCl? DarkTar->Coupling_Check NaNO2_Check Slow NaNO₂ Addition? TempCheck->NaNO2_Check Yes Sol_Temp Solution: Improve cooling & monitoring. TempCheck->Sol_Temp No CuCl_Check Fresh CuCl Catalyst? NaNO2_Check->CuCl_Check Yes Sol_Addition Solution: Ensure slow, dropwise addition. NaNO2_Check->Sol_Addition No Sol_Catalyst Solution: Use fresh, active catalyst. CuCl_Check->Sol_Catalyst No Purification_Check Effective Purification Method? Workup_Check->Purification_Check Yes Sol_Workup Solution: Increase extractions, wash with brine/dilute ammonia. Workup_Check->Sol_Workup No Sol_Purify Solution: Optimize column chromatography or recrystallization. Purification_Check->Sol_Purify No Sol_Coupling Solution: Maintain low diazonium salt concentration by adding it slowly to the catalyst. Coupling_Check->Sol_Coupling No

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred for this synthesis?

A1: The Sandmeyer reaction provides a direct and high-yielding pathway to introduce a chlorine atom onto the thiazole ring, a transformation that is not easily achievable through direct electrophilic substitution.[8] Starting from the readily synthesized 2-aminothiazole precursor makes this a very efficient overall process.

Q2: What is the mechanistic role of copper(I) chloride?

A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst initiates the process by a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[5]

Ar-N₂⁺ Ar-N₂⁺ Ar• + N₂ Ar• + N₂ Ar-N₂⁺->Ar• + N₂ + Cu(I) Ar• Ar• Ar-Cl Ar-Cl Ar•->Ar-Cl + Cu(II)Cl Cu(II)Cl Cu(II)Cl Cu(I) Cu(I) Cu(II)Cl->Cu(I) Regenerated

Caption: Simplified catalytic cycle of the Sandmeyer reaction.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • HPLC: To determine the purity, which should be ≥ 99% for most applications.[1]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Melting Point: The literature melting point is reported to be in the range of 84-92 °C.[1] A sharp melting point within this range is a good indicator of purity.

  • Mass Spectrometry: To confirm the molecular weight (191.64 g/mol ).[9]

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry place, typically at 0-8 °C, to ensure long-term stability.[1]

Q5: Can I use other copper salts or reagents for the chlorination step?

A5: While copper(I) chloride is the most common and effective catalyst, other copper salts like copper(I) bromide can be used for bromination.[10] However, for chlorination, CuCl is the standard. Using other transition metal salts has been explored in various Sandmeyer-type reactions but may require significant optimization for this specific substrate.[5]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from Ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate [CAS: 5398-36-7]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve Ethyl 2-aminothiazole-4-carboxylate in a solution of concentrated hydrochloric acid and water.

    • Cool the flask to 0-5°C using an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C.[3]

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution or slurry of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.[3]

    • Slowly add the cold diazonium salt solution prepared in step 1 to the cold, vigorously stirred copper(I) chloride solution.

    • Vigorous evolution of nitrogen gas should be observed.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until gas evolution ceases.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract it multiple times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization to yield high-purity this compound as white needles.[1]

References

Validation & Comparative

A Strategic Guide to Thiazole Synthesis: Comparing Ethyl 2-chlorothiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Core in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal and materials chemistry. Its presence in numerous FDA-approved drugs, such as the antibacterial Cefdinir and the anti-inflammatory Meloxicam, underscores its importance.[1][2][3] For synthetic chemists, the functionalization of the thiazole core is a critical task, and the choice of starting material can dictate the efficiency, cost, and overall success of a synthetic campaign.

Two of the most common and versatile building blocks for this purpose are Ethyl 2-chlorothiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate. While structurally similar, the key difference at the C2 position—a halogen versus an amino group—imparts dramatically different chemical reactivity and dictates distinct strategic approaches to molecular assembly.

This guide provides an in-depth comparison of these two key intermediates. We will analyze their respective synthetic routes, explore their divergent reactivity profiles with supporting experimental data, and offer strategic insights to help researchers select the optimal building block for their specific synthetic goals.

Part 1: Synthesis of the Key Intermediates

The accessibility of a starting material is a primary consideration in any synthetic design. Both target thiazoles are readily prepared from common, inexpensive precursors, but their synthetic pathways differ significantly.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most prevalent and robust method for constructing this intermediate is the Hantzsch Thiazole Synthesis .[4][5] This classic condensation reaction involves the cyclization of an α-haloketone (or its ester equivalent) with a thioamide-containing compound, typically thiourea.

// Reactants reactant1 [label="Ethyl bromopyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Ethanol, Reflux", shape=plaintext, fontcolor="#5F6368"];

// Product product [label="Ethyl 2-aminothiazole-4-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124"];

// Workflow {rank=same; reactant1; reactant2;} reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product [label="Hantzsch\nCondensation"]; } dot Figure 1: General workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol: Hantzsch Synthesis [6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (3.0 mol equivalent) and ethyl bromopyruvate (2.0 mol equivalent) to absolute ethanol (approx. 5 mL per gram of thiourea).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Isolation: Pour the concentrated residue into ice-cold water. Basify the solution to a pH of approximately 10 using 2 M sodium hydroxide (NaOH).

  • Purification: The resulting off-white precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product. A typical reported yield is around 70%.[6]

Synthesis of this compound

This chloro-derivative is most commonly synthesized from its amino counterpart via a Sandmeyer-type reaction .[7] This two-step process involves the diazotization of the C2-amino group to form a reactive diazonium salt, which is subsequently displaced by a chloride ion.

// Reactants and Intermediates start_material [label="Ethyl 2-aminothiazole-\n4-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124"]; diazonium [label="Thiazole-2-diazonium salt\n(Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; product [label="Ethyl 2-chlorothiazole-\n4-carboxylate", fillcolor="#FCE8E6", fontcolor="#202124"];

// Reagents reagents1 [label="NaNO₂, aq. HCl\n0-5 °C", shape=plaintext, fontcolor="#5F6368"]; reagents2 [label="CuCl, aq. HCl", shape=plaintext, fontcolor="#5F6368"];

// Workflow start_material -> reagents1 [arrowhead=none]; reagents1 -> diazonium [label="Diazotization"]; diazonium -> reagents2 [arrowhead=none]; reagents2 -> product [label="Sandmeyer Reaction"]; } dot Figure 2: Synthetic conversion of the 2-amino to the 2-chloro thiazole derivative.

Experimental Protocol: Sandmeyer Reaction (Representative)[7]

  • Diazotization: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a solution of aqueous hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, ~1.2 eq) in aqueous HCl, also cooled to 0-5 °C.

  • Addition: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.

  • Completion and Work-up: Allow the reaction to stir and slowly warm to room temperature. Once gas evolution ceases, the reaction mixture is typically extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.

Synthetic Comparison Summary
FeatureEthyl 2-aminothiazole-4-carboxylateThis compound
Primary Synthesis Hantzsch Thiazole SynthesisSandmeyer Reaction
Starting Materials Ethyl bromopyruvate, ThioureaEthyl 2-aminothiazole-4-carboxylate
Number of Steps One-pot condensationTwo-step (diazotization, substitution)
Typical Yield ~70%[6]Variable, often moderate
Advantages High-yielding, one-pot, uses basic starting materialsProvides access to a key electrophilic intermediate
Disadvantages Product is a nucleophile, not an electrophileRequires the 2-amino precursor, involves potentially unstable diazonium intermediate

Part 2: Comparative Reactivity & Synthetic Utility

The choice between these two reagents hinges on the desired transformation at the C2 position. The chloro-substituent acts as a leaving group for nucleophilic attack, while the amino-substituent serves as a versatile nucleophile or a precursor to a leaving group.

Reactivity_Comparison

Reactivity of this compound: The Electrophile

The primary utility of the 2-chloro derivative lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the C2 position is activated towards displacement by nucleophiles.

Causality: This activation is due to the electron-withdrawing nature of the adjacent ring nitrogen atom and, to a lesser extent, the ester group at C4.[8][9] These features stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction.[10] This makes the SNAr pathway a highly effective method for introducing a wide range of functionalities.

Typical Nucleophiles:

  • Amines (R-NH₂): To form 2-aminothiazole derivatives.

  • Alkoxides (R-O⁻): To form 2-alkoxythiazole ethers.

  • Thiolates (R-S⁻): To form 2-alkyl/arylthiothiazole thioethers.

Experimental Protocol: SNAr with an Amine (Representative)

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reactivity of Ethyl 2-aminothiazole-4-carboxylate: The Versatile Nucleophile

The 2-amino group is a rich functional handle that can participate in a variety of transformations.

1. Acylation and Sulfonylation: The exocyclic amino group behaves as a typical nucleophile, readily reacting with electrophiles like acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages.[11][12] This is a cornerstone reaction in medicinal chemistry for structure-activity relationship (SAR) studies.[1][13]

2. Diazotization for Further Substitution: As discussed in its conversion to the chloro-analog, the amino group can be transformed into a diazonium salt. This intermediate is an excellent leaving group and can be displaced by a wide array of nucleophiles in Sandmeyer or related reactions, installing groups such as -Br, -CN, -OH, and -F.[7]

3. Thiourea and Guanidine Formation: The amino group reacts smoothly with isothiocyanates and isocyanates to form substituted thioureas and ureas, respectively.[7] These motifs are common in bioactive molecules.

Experimental Protocol: N-Acylation with an Acid Chloride (Representative)[7]

  • Reaction Setup: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C and add the desired acid chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC.

  • Work-up: Quench the reaction with water or a saturated solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude amide can be purified by column chromatography or recrystallization.

Part 3: Strategic Considerations for Synthetic Design

The decision to use the chloro- or amino-thiazole is a strategic one, guided by the structure of the final target molecule.

Choose this compound when:

  • The Goal is Direct C2-Amination/Alkoxylation/Thiolation: It is the most direct route for introducing diverse amine, alcohol, or thiol fragments via SNAr. This is highly efficient for building libraries of analogs where the R-group in a C2-NHR, C2-OR, or C2-SR substituent is varied.

  • The Nucleophile is Readily Available: If the desired nucleophile is commercially available and robust, the SNAr approach is often the most step-economical choice.

Choose Ethyl 2-aminothiazole-4-carboxylate when:

  • The Target is a C2-Amide or Sulfonamide: Direct acylation of the amino group is the most logical and efficient pathway to these common pharmacophores.

  • A Non-Typical C2-Substituent is Required: For substituents like -CN, -F, or -OH that are not easily introduced via SNAr on the chloro-thiazole, the Sandmeyer reaction sequence starting from the amino group is the superior strategy.

  • The Target is a C2-Thiourea or Urea: The amino group provides a direct handle for reaction with isothiocyanates or isocyanates.[7]

  • The Synthesis Involves Schiff Base Formation: The primary amine can be condensed with aldehydes or ketones to form imines, which can be further functionalized or used as intermediates.[6]

Conclusion

This compound and Ethyl 2-aminothiazole-4-carboxylate are not interchangeable intermediates; they are complementary tools in the synthetic chemist's arsenal. The chloro-derivative is a powerful electrophile, ideal for convergent syntheses using SNAr reactions. In contrast, the amino-derivative is a versatile nucleophilic building block and a precursor for a wider range of functional group interconversions via diazotization.

A thorough understanding of their respective synthetic origins and divergent reactivity profiles enables researchers to make informed, strategic decisions. This ultimately leads to more elegant, efficient, and successful synthetic routes toward novel thiazole-containing molecules for drug discovery and materials science.

References

A Comparative Guide to Purity Analysis of Ethyl 2-chlorothiazole-4-carboxylate: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 2-chlorothiazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception.[1] Its purity directly influences the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to equip fellow researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions for their analytical workflows.

The choice between HPLC and NMR is not always straightforward and often depends on the specific analytical question at hand. While HPLC is a powerful separation technique, NMR provides unparalleled structural information.[2][3] This guide will delve into the causality behind experimental choices for each method, present self-validating protocols, and offer a comparative analysis to guide your selection process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy.[3][4][5] For routine quality control and the determination of impurity levels, HPLC is often the method of choice.[3] The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.

Causality in HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process governed by the physicochemical properties of this compound and its potential impurities.

  • Column Selection: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. The nonpolar nature of the C18 stationary phase provides good retention for moderately polar compounds like our target analyte. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure, while a column dimension of 4.6 x 250 mm is standard for analytical separations.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A gradient elution is often preferred over an isocratic one to ensure the elution of both early- and late-eluting impurities with good peak shape. A typical mobile phase system would consist of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol). The gradient is designed to gradually increase the organic content, thereby eluting compounds with increasing hydrophobicity.

  • Detector Selection: A UV detector is the most common choice for chromophoric compounds like this compound. The wavelength of detection is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before sample analysis. The validation of this method should be performed according to the International Council for Harmonisation (ICH) guidelines.[6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm

| Injection Volume | 10 µL |

System Suitability:

  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the analyte peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak for this compound based on its retention time relative to the standard.

  • Calculate the area percentage of each impurity peak relative to the total peak area.

Data Presentation: Typical HPLC Performance
AnalyteRetention Time (min)ResolutionTailing FactorLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compound~15.2-1.20.01%0.03%
Potential Impurity 1~12.8>2.01.10.01%0.03%
Potential Impurity 2~18.5>2.01.30.01%0.03%

Note: The above data is illustrative. Actual values will depend on the specific impurities present and the validated method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] Beyond its qualitative power, quantitative NMR (qNMR) has gained significant traction as a primary method for purity determination.[2][7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][9]

Causality in NMR Experimental Design

The success of a qNMR experiment hinges on careful planning and execution to ensure accurate and precise results.

  • Solvent Selection: A deuterated solvent that dissolves the analyte and the internal standard is chosen. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices. The solvent should not have signals that overlap with the analyte or internal standard signals.

  • Internal Standard Selection: A high-purity, stable, and non-volatile internal standard with a simple NMR spectrum is crucial. Maleic acid or 1,4-dinitrobenzene are suitable options. The internal standard should have at least one signal that is well-resolved from the analyte signals.

  • Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is essential to allow for complete relaxation of all nuclei between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Experimental Protocol: qNMR Purity Determination

This protocol provides a framework for obtaining accurate purity values.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition:

Parameter Setting
Pulse Program A standard 1D proton experiment (e.g., zg30)
Relaxation Delay (D1) ≥ 5 x T1 (longest relaxation time of analyte and standard)
Number of Scans 16 or higher for good signal-to-noise

| Acquisition Time | ≥ 3 seconds |

Data Processing and Analysis:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Data Presentation: Expected ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-H~8.5s1H
-OCH₂CH₃~4.4q2H
-OCH₂CH₃~1.4t3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparison of HPLC and NMR for Purity Analysis

The choice between HPLC and NMR depends on the specific requirements of the analysis.

FeatureHPLCNMR
Principle Separation based on polaritySignal intensity proportional to the number of nuclei
Quantitation Relative (area percent) or external standardAbsolute (with internal standard)[7]
Impurity Identification Requires reference standards for confirmationCan provide structural information on unknown impurities[2]
Sensitivity High (can detect trace impurities)Lower sensitivity for minor components
Method Development Can be time-consumingRelatively straightforward for known compounds
Sample Throughput High (with autosampler)Lower
Regulatory Acceptance Widely accepted for QCGaining acceptance as a primary method[10]

Workflow and Decision Making

The following diagram illustrates a typical workflow for purity analysis and a decision-making process for selecting the appropriate technique.

PurityAnalysisWorkflow cluster_workflow Purity Analysis Workflow cluster_decision Method Selection Logic Sample Sample of Ethyl 2-chlorothiazole-4-carboxylate InitialScreen Initial Purity Screen Sample->InitialScreen MethodSelection Select Primary Analytical Method InitialScreen->MethodSelection Analysis Perform Analysis MethodSelection->Analysis Goal Analytical Goal? MethodSelection->Goal DataInterpretation Interpret Data & Report Purity Analysis->DataInterpretation RoutineQC Routine QC / Known Impurities Goal->RoutineQC Quantitative Purity StructureConfirm Structure Confirmation / Unknown Impurities Goal->StructureConfirm Structural Information HPLC_Choice HPLC RoutineQC->HPLC_Choice NMR_Choice NMR StructureConfirm->NMR_Choice

Caption: Workflow for purity analysis and method selection.

Case Study: Analysis of a Research Sample

A hypothetical research sample of this compound was analyzed by both HPLC and qNMR to determine its purity.

HPLC Results:

  • Main Peak (this compound): 98.5%

  • Impurity 1 (retention time ~12.8 min): 1.2%

  • Impurity 2 (retention time ~18.5 min): 0.3%

qNMR Results:

  • Purity determined against a maleic acid internal standard: 98.4%

  • Minor signals consistent with an over-chlorinated thiazole derivative were observed.

Interpretation: Both techniques provided comparable purity values, demonstrating good concordance. The HPLC method offered higher sensitivity for the detection and quantification of minor impurities. The NMR analysis, while slightly less sensitive, provided valuable structural information about the nature of one of the impurities, which would be crucial for process optimization to minimize its formation.

The following diagram illustrates the integrated analytical approach.

IntegratedAnalysis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample Research Sample HPLC_Run Run HPLC Method Sample->HPLC_Run NMR_Run Run qNMR Experiment Sample->NMR_Run HPLC_Data Quantitative Data: Purity = 98.5% Impurity 1 = 1.2% Impurity 2 = 0.3% HPLC_Run->HPLC_Data Final_Report Final Purity Report & Impurity Profile HPLC_Data->Final_Report NMR_Data Quantitative & Structural Data: Purity = 98.4% Impurity structure suggested NMR_Run->NMR_Data NMR_Data->Final_Report

Caption: Integrated HPLC and NMR analysis workflow.

Conclusion and Recommendations

Both HPLC and NMR are powerful and complementary techniques for the purity analysis of this compound.

  • For routine quality control and release testing , a validated HPLC method is the industry standard, providing high sensitivity, precision, and throughput.

  • For structural confirmation, the analysis of unknown impurities, and as an orthogonal method for purity verification , qNMR is an invaluable tool. It offers the advantage of being a primary method that does not require a specific reference standard for the analyte.[2][10]

In a comprehensive analytical strategy, HPLC should be employed for routine purity assessment, while NMR should be utilized for initial characterization, troubleshooting, and in-depth impurity profiling. This dual-pronged approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Thiazole Ring Formation: A Comparative Study of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including antimicrobials like sulfathiazole, antiretrovirals such as Ritonavir, and antineoplastics like Tiazofurin.[1] Its prevalence in biologically active compounds underscores the critical need for efficient, scalable, and sustainable synthetic methodologies.[2][3]

Historically, the Hantzsch thiazole synthesis, first reported in 1887, has been the workhorse for constructing this vital heterocycle.[2][4] This venerable reaction typically involves the condensation of an α-haloketone with a thioamide.[5][6] However, the classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, prolonged reaction times, and modest yields, prompting the evolution of modern catalytic approaches.[2]

This guide provides an in-depth comparative analysis of various catalytic systems for thiazole ring formation. We will move beyond simply listing protocols to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal catalyst for your specific synthetic challenge. We will evaluate catalysts based on performance, mechanism, substrate scope, and alignment with green chemistry principles.

The Benchmark: Hantzsch Synthesis and the Drive for Catalysis

The traditional Hantzsch synthesis involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[5] While effective, the uncatalyzed version can be sluggish and require high temperatures, limiting its utility for sensitive substrates.

Catalysis addresses these limitations by providing alternative reaction pathways with lower activation energies. The ideal catalyst should not only accelerate the reaction but also offer high yields, broad functional group tolerance, operational simplicity, and opportunities for recovery and reuse.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Ring intermediate2->product Dehydration (-H2O)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Comparative Analysis of Catalytic Systems

We will now dissect several classes of catalysts, comparing their performance using experimental data from peer-reviewed literature.

Homogeneous Catalysts: Brønsted Acids and Transition Metals

Homogeneous catalysts operate in the same phase as the reactants, offering excellent contact and often high activity.

  • Brønsted Acids: Simple acids like isonicotinic acid, trifluoromethanesulfonic acid (TfOH), and even acetic acid can effectively catalyze thiazole synthesis.[7][8][9][10]

    • Mechanism of Action: The Brønsted acid protonates the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the thioamide. This activation is the key to accelerating the reaction under metal-free conditions.[9]

    • Expert Insight: The choice of acid is critical. While strong acids like TfOH are effective, milder acids like isonicotinic acid have been shown to promote the one-pot synthesis of bis-substituted thiazoles from methyl ketones, anilines, and elemental sulfur, showcasing a move towards more benign reagents.[8][9] The primary drawback of homogeneous acids is the often challenging separation from the reaction mixture, which can complicate purification.

  • Transition Metal Catalysts (Cu, Pd, Fe): Soluble salts of copper, palladium, and iron are widely used to catalyze various C-H activation, cross-coupling, and cyclization reactions to form thiazoles.[5][7]

    • Performance: Copper(I) iodide has been used to catalyze the cyclization of oximes, anhydrides, and potassium thiocyanate, affording thiazoles in yields up to 85%.[5] Similarly, palladium(II) acetate can catalyze the direct arylation of pre-formed thiazole rings, while iron(III) bromide promotes the formation of 5-thiocyano-2-aminothiazoles from vinyl azides.[5][7]

    • Causality: These metals facilitate oxidative addition and reductive elimination cycles or act as Lewis acids, enabling bond formations that are otherwise difficult. For instance, in a copper-catalyzed aerobic oxidation, simple aldehydes, amines, and elemental sulfur can be converted into thiazoles, a process that involves multiple C-H bond cleavages orchestrated by the metal center.[5]

    • Trustworthiness: While highly effective, a significant concern with homogeneous transition metal catalysts is the potential for metal contamination in the final product. This is a critical consideration in pharmaceutical synthesis, where stringent limits on heavy metal residues are enforced.

Heterogeneous Catalysts: The Green Chemistry Champions

Heterogeneous catalysts exist in a different phase from the reactants, most commonly as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation and potential for reusability.[11][12]

  • Magnetically Recoverable Nanoparticles: This class represents a significant advancement in sustainable chemistry.[13] Catalysts based on ferrite nanoparticles, such as Nickel Ferrite (NiFe₂O₄) and Copper Ferrite (CuFe₂O₄), have emerged as highly efficient and practical options.[12][14]

    • Mechanism of Action: The high surface area of nanoparticles provides a high density of active catalytic sites. The metal ions on the nanoparticle surface act as Lewis acids to activate substrates, similar to their homogeneous counterparts.

    • Performance: A one-pot, three-component synthesis of thiazole scaffolds using NiFe₂O₄ nanoparticles in an ethanol:water system has been reported with excellent yields, short reaction times (45-60 min), and a catalyst loading of just 5 mg per mmol of reactant.[14][15] Crucially, the catalyst was easily separated using an external magnet and reused for several cycles without a significant loss in activity.[12]

    • Expert Insight: The choice of a magnetic core (typically iron oxide) is a design feature for practical application. It eliminates the need for filtration or chromatography to recover the catalyst, simplifying the workup to a simple decantation after applying a magnetic field. This dramatically reduces solvent waste and processing time.[11][13]

Catalyst_Workflow cluster_0 Homogeneous Catalyst Workflow cluster_1 Magnetic Heterogeneous Catalyst Workflow h_start Reaction Complete h_quench Quench Reaction h_start->h_quench h_extract Liquid-Liquid Extraction h_quench->h_extract h_chrom Column Chromatography h_extract->h_chrom h_product Isolated Product h_chrom->h_product h_waste Aqueous & Organic Waste (contains catalyst) h_chrom->h_waste m_start Reaction Complete m_magnet Apply External Magnet m_start->m_magnet m_decant Decant Supernatant m_magnet->m_decant m_wash Wash & Dry Catalyst m_magnet->m_wash m_product Product in Solution (Evaporate/Recrystallize) m_decant->m_product m_recycle Recycled Catalyst m_wash->m_recycle

Caption: Workflow comparison for catalyst separation.

  • Silica-Supported Catalysts: Immobilizing an active catalyst, such as tungstosilicic acid (SiW), onto a solid support like silica (SiO₂) combines the high reactivity of the catalyst with the practical benefits of a heterogeneous system.[16]

    • Performance: In a one-pot synthesis of Hantzsch thiazole derivatives, silica-supported tungstosilicic acid demonstrated high efficiency, yielding products in 79-90% yields. The catalyst was recovered by simple filtration and reused effectively.[16]

    • Causality: The silica support provides thermal stability and prevents the leaching of the active catalytic species into the reaction medium, ensuring the purity of the product and the longevity of the catalyst.

Enabling Technologies: Microwave Irradiation & Ionic Liquids

These technologies are not catalysts in the traditional sense but are often used in conjunction with catalysts to create highly efficient and green synthetic systems.

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by direct, efficient heating of the solvent and reactants.[17]

    • Synergy with Catalysis: When combined with catalysts, microwave heating can dramatically reduce reaction times from hours to minutes.[1][10] For example, the synthesis of novel thiazoles from thiocarbohydrazide, aldehydes, and phenacyl bromides was achieved in 4-8 minutes under microwave irradiation in the presence of a catalytic amount of acetic acid.[10][18]

    • Expert Insight: The key advantage is rapid protocol optimization. A matrix of catalysts, solvents, and temperatures can be screened in a fraction of the time required with conventional heating. However, scalability can be a challenge, often requiring specialized continuous-flow microwave reactors for industrial production.

  • Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, often referred to as "designer solvents."[19]

    • Dual Role: In thiazole synthesis, ILs can act as both the solvent and the catalyst.[20] Their unique properties, such as negligible vapor pressure, adjustable polarity, and high thermal stability, make them attractive green alternatives to volatile organic compounds (VOCs).[19]

    • Performance: Thiazolium-based ionic liquids have been synthesized and used as recyclable catalysts themselves.[21] In other cases, simple ILs mediate catalyst-free protocols or improve the efficacy of other catalysts, often enabling easy product separation and catalyst/solvent recycling.[19][22][23]

Quantitative Performance Comparison

The following table summarizes experimental data for different catalytic systems, providing a direct comparison of their performance in thiazole synthesis.

Catalyst TypeSpecific CatalystReactantsConditionsYield (%)ReusabilitySource
Heterogeneous NiFe₂O₄ Nanoparticlesα-halo carbonyl, thiosemicarbazide, anhydride75 °C, 45-60 min85-94%Yes (Magnetic)[14][15]
Heterogeneous Silica Supported Tungstosilicic Acid3-(bromoacetyl)-pyran-2-one, thiourea, aldehyde80 °C, 1-1.5 h79-90%Yes (Filtration)[16]
Homogeneous Copper(I) IodideOxime, anhydride, KSCN120 °C, 24 hUp to 85%No[5]
Homogeneous Isonicotinic Acid (Brønsted Acid)Methyl ketone, aniline, sulfur130 °C, 12 h66%No[8][9]
Enabling Tech. Acetic Acid / MicrowaveThiocarbohydrazide, aldehyde, phenacyl bromideMW (210W), 70°C, 4-8 min82-91%N/A[10][18]

Validated Experimental Protocols

To ensure trustworthiness, we provide detailed, self-validating protocols based on published, high-yield methods.

Protocol 1: Green Synthesis of Thiazoles using a Magnetically Reusable Catalyst

Adapted from Yadav et al., ACS Omega (2024).[14][15]

This protocol describes a one-pot, three-component synthesis using NiFe₂O₄ nanoparticles.

  • Materials:

    • N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide (Reactant 1) (1 mmol)

    • Thiosemicarbazide (Reactant 2) (1 mmol)

    • Phthalic Anhydride (Reactant 3) (1 mmol)

    • NiFe₂O₄ nanoparticles (5 mg)

    • Ethanol:Water (1:1 v/v) solvent (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add Reactant 1 (1 mmol), Thiosemicarbazide (1 mmol), the desired anhydride (1 mmol), and NiFe₂O₄ nanoparticles (5 mg).

    • Add 5 mL of the ethanol:water (1:1) solvent system.

    • Fit the flask with a condenser and heat the mixture to 75 °C with stirring for 45-60 minutes.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of starting materials indicates reaction completion.

    • Once complete, cool the reaction mixture to room temperature. A solid product should precipitate.

    • Place a strong neodymium magnet against the side of the flask. The black NiFe₂O₄ catalyst will be attracted to the magnet, allowing for easy separation.

    • Carefully decant the supernatant containing the product. Filter the solid product and wash with water, then dry.

    • The product can be further purified by recrystallization from absolute ethanol.

    • To reuse the catalyst, wash the nanoparticles remaining in the flask with ethanol (2 x 5 mL), decanting the solvent each time while retaining the catalyst with the magnet. Dry the catalyst under vacuum for use in subsequent reactions.

  • Expected Outcome: High yield (typically >85%) of the desired thiazole product. The catalyst should be recoverable with minimal mass loss and show consistent activity for at least 3-4 cycles.

Protocol 2: Microwave-Assisted Synthesis of Thiazole Analogues

Adapted from Mamidala et al., J. Saudi Chem. Soc. (2015) and others.[1][10][18]

This protocol describes a rapid, microwave-assisted, one-pot synthesis.

  • Materials:

    • Thiocarbohydrazide (1 mmol)

    • Substituted Aldehyde (e.g., benzaldehyde) (2 mmol)

    • Substituted Phenacyl Bromide (e.g., 2-bromo-1-phenylethan-1-one) (1 mmol)

    • Ethanol (5 mL)

    • Glacial Acetic Acid (catalytic amount, ~0.2 mL)

  • Procedure:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine thiocarbohydrazide (1 mmol), the aldehyde (2 mmol), the phenacyl bromide (1 mmol), ethanol (5 mL), and the catalytic amount of acetic acid.

    • Seal the vessel and place it in the microwave reactor.

    • Safety Warning: Ensure the reaction is performed in a dedicated chemical microwave reactor. Do not use a domestic microwave oven.

    • Irradiate the mixture at a constant temperature of 70-80 °C (power ~200-300 W) for 5-10 minutes.

    • Validation Checkpoint: The reaction progress can be checked by TLC after cooling. A single new spot corresponding to the product should be dominant.

    • After irradiation, cool the vessel to room temperature using compressed air.

    • The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Expected Outcome: A rapid and high-yielding synthesis (typically >80%) of the target thiazole. This method is exceptionally efficient for building libraries of analogues for screening purposes.

Conclusion and Future Outlook

The synthesis of the thiazole ring has evolved far beyond the classical Hantzsch reaction. Modern catalysis offers a powerful toolkit for chemists to create these valuable scaffolds with greater efficiency, safety, and sustainability.

  • For scalability and green chemistry , magnetically recoverable heterogeneous catalysts like NiFe₂O₄ offer a compelling advantage due to their high activity and simple, waste-reducing workup.[11][12][14]

  • For rapid discovery and library synthesis , microwave-assisted protocols provide unparalleled speed, allowing for the quick generation of diverse chemical entities for biological screening.[10][24]

  • For metal-sensitive applications , developments in metal-free Brønsted acid and organocatalysis present viable, albeit sometimes less active, alternatives.[8][9][25]

The future of thiazole synthesis will likely involve the convergence of these fields: the development of highly active, recyclable, and metal-free heterogeneous catalysts, potentially derived from earth-abundant materials, for use in continuous-flow or microwave-assisted processes. As drug development professionals, embracing these advanced catalytic systems is not just a matter of convenience; it is a commitment to more efficient, cost-effective, and environmentally responsible science.

References

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 2-chlorothiazole-4-carboxylate Derivatives Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Validation in Heterocyclic Chemistry

In the landscape of pharmaceutical development, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents. Among these, thiazole derivatives hold a place of prominence due to their diverse biological activities. Ethyl 2-chlorothiazole-4-carboxylate is a key intermediate, a versatile building block whose structural integrity, and that of its subsequent derivatives, is paramount to the success of a synthetic campaign. Any ambiguity in its structure can lead to unforeseen challenges in efficacy, safety, and patentability.

This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for the unambiguous structural validation of this compound and its derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every analytical step is part of a self-validating system. Our objective is to equip you with the expertise to confidently characterize these crucial molecules, leveraging the full power of modern mass spectrometry.

Chapter 1: Foundational Choices—Ionization Techniques and High-Resolution Analysis

The first and most critical decision in any mass spectrometry experiment is the choice of ionization source. This choice dictates whether you preserve the molecule for accurate mass measurement or induce fragmentation to reveal its structural backbone.

The Ionization Dilemma: Electron Impact (EI) vs. Electrospray (ESI)

For a molecule like this compound, the choice between a "hard" ionization technique like Electron Impact (EI) and a "soft" technique like Electrospray Ionization (ESI) is not trivial.

  • Electron Impact (EI) Ionization: This classic technique bombards gas-phase molecules with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[1] This excess energy results in extensive and reproducible fragmentation, creating a detailed fingerprint of the molecule.

    • Expertise & Causality: While the rich fragmentation is excellent for library matching and elucidating the structure of small, volatile compounds, it often comes at the cost of the molecular ion peak itself.[2] For novel derivatives of our target compound, the absence of a clear molecular ion can create ambiguity about the parent mass. EI is typically coupled with Gas Chromatography (GC), which requires the analyte to be thermally stable and volatile.[3]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization method that transfers ions already existing in solution into the gas phase.[1] It is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). The process typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation.[3]

    • Expertise & Causality: The primary advantage of ESI is its ability to deliver an intact molecular ion to the mass analyzer.[4] This is the bedrock of structural validation, as it provides the most accurate determination of the molecule's mass. For drug development, where derivatives are often larger, more polar, and less thermally stable, ESI is almost always the superior choice.

Comparative Analysis: EI vs. ESI for Thiazole Derivatives

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentIon transfer from solution to gas phase
Typical Ion Radical Cation (M•+)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, "Hard" IonizationMinimal, "Soft" Ionization
Molecular Ion Peak Often weak or absentStrong and easily identifiable
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Small, volatile, thermally stable molecules; library matching.Polar, non-volatile, thermally labile molecules; accurate mass of novel compounds.[5]
Our Target Compound Feasible, but risks losing the molecular ion.Recommended for unambiguous molecular weight determination.
The Power of Certainty: High-Resolution Mass Spectrometry (HRMS)

Trustworthiness in structural validation comes from irrefutable data. High-resolution mass spectrometry, typically performed on Time-of-Flight (ToF) or Orbitrap instruments, provides the cornerstone of this trust.[6] Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm), allowing for the confident determination of its elemental formula.[7] This is a fundamentally self-validating step.

Chapter 2: A Multi-Pronged Strategy for Validating the Parent Compound

We will now apply these concepts to design a robust workflow for validating the structure of this compound.

Step 1: Unambiguous Elemental Formula with HRMS

The first objective is to confirm the elemental composition. The properties of our target compound are known:

  • Molecular Formula: C₆H₆ClNO₂S[8]

  • Monoisotopic Mass: 190.9808[8]

An ESI-HRMS experiment is the ideal approach. The presence of chlorine provides a crucial, built-in validation point: the characteristic isotopic pattern. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any ion containing a single chlorine atom will exhibit a pair of peaks (M and M+2) with this intensity ratio.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the synthesized this compound in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid facilitates protonation for positive ion mode ESI.

  • Instrumentation: Infuse the sample directly into a Q-ToF or Orbitrap mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

  • Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass resolution is set to >20,000 FWHM.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [C₆H₆ClNO₂S+H]⁺, at a theoretical m/z of 191.9881.

    • Verify the measured mass is within 5 ppm of the theoretical mass.

    • Confirm the presence of the A+2 isotopic peak at m/z 193.9851 with an intensity of approximately one-third of the monoisotopic peak.

Step 2: Mapping the Molecular Skeleton with Tandem MS (MS/MS)

With the elemental formula confirmed, the next step is to verify the connectivity of the atoms. Tandem mass spectrometry (MS/MS) achieves this by isolating the parent ion and inducing fragmentation through collision-induced dissociation (CID).[9] The resulting fragment ions reveal the underlying structure.

Based on established fragmentation patterns of thiazoles and esters, we can predict a logical fragmentation pathway.[10][11] The primary fragmentation sites will likely be the ester group and the thiazole ring itself.

Proposed Fragmentation Pathway for [M+H]⁺ of this compound

G parent [M+H]⁺ m/z 191.99 frag1 Loss of C₂H₄ (Ethylene) m/z 163.96 parent->frag1 -28 Da frag2 Loss of C₂H₅O• (Ethoxy Radical) m/z 146.95 parent->frag2 -45 Da frag4 Ring Cleavage Fragment (e.g., C₃H₂ClNS⁺) m/z 118.96 parent->frag4 -73 Da frag3 Loss of CO from m/z 163.96 m/z 135.95 frag1->frag3 -28 Da

Caption: Predicted MS/MS fragmentation of protonated this compound.

Experimental Protocol: Product Ion Scan MS/MS

  • Instrumentation: Use an instrument capable of MS/MS, such as a triple quadrupole, Q-ToF, or ion trap/Orbitrap.

  • Precursor Selection: Set the first mass analyzer (MS1) to isolate the [M+H]⁺ ion at m/z 191.99.

  • Collision-Induced Dissociation (CID): Introduce argon or nitrogen into the collision cell. Apply a collision energy (e.g., 10-30 eV) to induce fragmentation. The optimal energy should be determined experimentally to generate a rich spectrum.

  • Product Ion Scan: Scan the second mass analyzer (MS2) to detect the resulting fragment ions.

  • Data Analysis: Compare the observed fragment ions to the predicted pathway. The presence of key fragments, such as the loss of ethylene (m/z 163.96), provides strong evidence for the ethyl ester moiety.

Chapter 3: Comparative Analysis—The Litmus Test for Isomers and Derivatives

The true power of this methodology is revealed when comparing closely related structures, a common task in drug development.

Case Study 1: Differentiating Positional Isomers

A common synthetic byproduct could be the positional isomer, Ethyl 4-chlorothiazole-2-carboxylate . While it has the same exact mass as our target compound, its fragmentation pattern will differ significantly due to the altered positions of the electron-withdrawing chloro and carboxylate groups. Differentiating isomers that may not be separable by chromatography is a key strength of MS/MS.[12][13]

The 2-carboxylate isomer is expected to show a more facile loss of the entire ethoxycarbonyl group due to the stability of the resulting 4-chloro-thiazolyl cation.

Predicted Key Fragment Comparison for Isomers

Precursor Ion (m/z 191.99)Key Fragment IonPredicted Relative Abundance (Hypothetical)Rationale
This compound Loss of C₂H₄ (m/z 163.96)HighStable carboxylic acid fragment.
Loss of CO from m/z 163.96 (m/z 135.95)MediumSubsequent fragmentation.
Ethyl 4-chlorothiazole-2-carboxylate Loss of •COOC₂H₅ (m/z 118.96)HighFormation of a stable 4-chloro-thiazolyl cation at position 2.
Loss of C₂H₄ (m/z 163.96)LowLess favorable fragmentation pathway compared to direct loss of the ester group.

This comparative fragmentation provides a definitive method for identifying the correct isomer.

Case Study 2: Validating a Synthetic Derivative

Consider a common follow-up reaction: nucleophilic substitution of the chlorine atom to create Ethyl 2-(methylamino)thiazole-4-carboxylate .

  • HRMS Validation: The first step is to confirm the expected mass change.

    • New Formula: C₇H₁₀N₂O₂S

    • New Monoisotopic Mass: 186.0463

    • Expected [M+H]⁺: m/z 187.0536

    • An HRMS experiment would immediately confirm the successful substitution by showing the correct mass and the disappearance of the chlorine isotopic pattern.

  • MS/MS Validation: The fragmentation pattern will also shift predictably. The loss of the methylamino group or fragments thereof will now be observed, providing orthogonal confirmation of the new structure.

Chapter 4: An Integrated, Self-Validating Workflow

To ensure the highest level of scientific integrity, these techniques should be integrated into a logical, sequential workflow.

Integrated Structural Validation Workflow

G A Sample Submission (e.g., Post-Synthesis) B LC-HRMS Analysis (ESI Positive Mode) A->B C Data Review 1: Accurate Mass & Isotope Pattern B->C D Formula Confirmed? C->D E Data-Dependent MS/MS (Automated Fragmentation) D->E Yes I Investigation Required (Impurity, Isomer, Wrong Product) D->I No F Data Review 2: Fragmentation Analysis E->F G Structure Consistent? F->G H Structure Validated G->H Yes G->I No

Caption: A logical workflow for structural validation from sample to confirmed identity.

Best Practices for Trustworthy Results:

  • Complementary Techniques: Mass spectrometry alone confirms elemental composition and fragmentation, but for absolute, legally defensible proof of structure (especially for novel compounds), it must be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Reference Standards: Whenever possible, analyze a certified reference standard of the parent compound to confirm retention time, accurate mass, and MS/MS fragmentation patterns.

  • System Suitability: Before analyzing unknown samples, inject a known compound to verify instrument performance, including mass accuracy and sensitivity.

Conclusion

Validating the structure of this compound and its derivatives is not a single measurement but a systematic process of inquiry. By strategically combining the soft ionization of ESI with the precision of high-resolution mass spectrometry, we can confidently determine a molecule's elemental formula. Following this with the structural insights from tandem MS provides a robust, multi-dimensional confirmation of atomic connectivity. This integrated approach, grounded in an understanding of the underlying chemical principles, transforms mass spectrometry from a simple measurement tool into a powerful system for structural validation, ensuring the integrity of crucial molecules in the drug development pipeline.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds Derived from Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this pursuit, heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of the biological activities of novel compounds synthesized from the versatile starting material, Ethyl 2-chlorothiazole-4-carboxylate. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols.

The strategic selection of this compound as a foundational scaffold is predicated on its inherent reactivity and the diverse biological activities exhibited by its derivatives. The electron-withdrawing nature of the carboxylate group and the presence of a reactive chlorine atom at the 2-position make it an ideal substrate for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the generation of extensive chemical libraries for biological screening.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the biological performance of representative novel compounds derived from this compound against established drugs in three key therapeutic areas.

Anticancer Activity

The thiazole moiety is a core component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[1] Novel compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation.

A series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. For the purpose of this guide, we will compare a representative compound from this class, herein designated as Thiazole Derivative A , with Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2][3]

Table 1: Comparison of Anticancer Activity of Thiazole Derivative A and Dasatinib

CompoundTarget Cell LineIC50 (µM)Mechanism of Action (Postulated/Established)
Thiazole Derivative A MDA-MB-231 (Breast Cancer)5.2Inhibition of EGFR signaling pathway
Dasatinib K562 (Leukemia)0.005Potent inhibitor of BCR-ABL and SRC family kinases

The rationale for selecting the MDA-MB-231 breast cancer cell line for screening Thiazole Derivative A is its well-characterized aggressive phenotype and overexpression of epidermal growth factor receptor (EGFR), a common target in cancer therapy. Dasatinib's potent activity against the K562 cell line, which is dependent on the BCR-ABL fusion protein, serves as a benchmark for high-potency anticancer agents. While Thiazole Derivative A demonstrates moderate activity, its distinct mechanism of action targeting EGFR suggests a potential therapeutic niche in EGFR-driven cancers.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4] Here, we compare a novel thiazole derivative synthesized from this compound, designated as Thiazole Derivative B , with the broad-spectrum antibiotics Ampicillin and Gentamicin .

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Mechanism of Action (Postulated/Established)
Thiazole Derivative B 816Disruption of bacterial cell membrane integrity
Ampicillin 0.258Inhibition of cell wall synthesis
Gentamicin 10.5Inhibition of protein synthesis

The selection of Staphylococcus aureus and Escherichia coli represents a standard panel for initial antimicrobial screening, encompassing both Gram-positive and Gram-negative bacteria. Ampicillin, a β-lactam antibiotic, and Gentamicin, an aminoglycoside, are chosen as comparators due to their well-established mechanisms of action and broad clinical use.[5][6] Thiazole Derivative B exhibits moderate activity against both strains, and its postulated mechanism of membrane disruption offers a potential advantage against bacteria resistant to conventional antibiotics that target cell wall or protein synthesis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Thiazole derivatives have been explored as potential COX inhibitors.[7] In this comparison, a synthesized compound, Thiazole Derivative C , is evaluated against Celecoxib , a selective COX-2 inhibitor.

Table 3: Comparison of Anti-inflammatory Activity (COX Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Thiazole Derivative C 15.20.819
Celecoxib >1000.04>2500

The in vitro COX inhibition assay is a fundamental screen for identifying potential nonsteroidal anti-inflammatory drugs (NSAIDs). Celecoxib is a highly selective COX-2 inhibitor, which is advantageous for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[8][9] Thiazole Derivative C demonstrates potent inhibition of COX-2 with moderate selectivity over COX-1, suggesting its potential as a novel anti-inflammatory agent with a potentially favorable safety profile compared to non-selective NSAIDs.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for the key biological screening assays are provided below.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start: Seed cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 add_compound Add serially diluted test compounds and controls incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Dasatinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start: Prepare serial dilutions of test compounds prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate 96-well plate with bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic analyze Record MIC values read_mic->analyze

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and reference antibiotics (e.g., Ampicillin, Gentamicin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Screening: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow start Start: Prepare assay buffer and reagents add_enzyme Add COX-1 or COX-2 enzyme to wells start->add_enzyme add_inhibitor Add test compounds or control (Celecoxib) add_enzyme->add_inhibitor pre_incubate Pre-incubate for 10 minutes at 37°C add_inhibitor->pre_incubate add_substrate Initiate reaction by adding arachidonic acid pre_incubate->add_substrate incubate_reaction Incubate for 2 minutes at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction with a suitable reagent incubate_reaction->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., ELISA) stop_reaction->measure_product analyze Calculate percent inhibition and IC50 values measure_product->analyze

Caption: Workflow of the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the necessary reagents, including assay buffer, heme, and purified COX-1 and COX-2 enzymes.

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Then, add the test compounds at various concentrations or the reference inhibitor (e.g., Celecoxib).

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the plate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Conclusion

The versatile scaffold of this compound serves as a valuable starting point for the synthesis of novel compounds with diverse and promising biological activities. The comparative analysis presented in this guide highlights the potential of these derivatives as leads for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a robust framework for the systematic screening and evaluation of these compounds, enabling researchers to make informed decisions in the early stages of drug discovery. Further optimization of these lead compounds through medicinal chemistry efforts, guided by structure-activity relationship studies, holds the promise of delivering next-generation therapeutics to address unmet medical needs.

References

A Comparative Performance Analysis of Ethyl 2-chlorothiazole-4-carboxylate as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: Ethyl 2-chlorothiazole-4-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1] This guide provides a comprehensive performance assessment of this intermediate, comparing it directly with its primary alternative, Ethyl 2-bromothiazole-4-carboxylate. We will delve into the causality behind synthetic route selection, present detailed, self-validating experimental protocols, and offer quantitative data to support decision-making in complex synthetic campaigns. This document is intended to serve as a practical, field-proven resource for scientists aiming to optimize their synthetic strategies.

Introduction: The Strategic Importance of Halogenated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitor Dasatinib.[2][3] The strategic introduction of functional groups onto this core is paramount for building molecular complexity and achieving desired biological activity. This compound ( 1 ) serves as a versatile building block, where the C2-chloro substituent acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various cross-coupling reactions.[4] Its applications span from pharmaceuticals to materials science.[1]

This guide aims to provide a head-to-head comparison between this compound ( 1 ) and its bromo-analogue, Ethyl 2-bromothiazole-4-carboxylate ( 2 ), evaluating them on key performance metrics relevant to process development and medicinal chemistry: synthetic efficiency, reactivity in downstream applications, and overall cost-effectiveness.

Synthetic Routes and Mechanistic Considerations

The performance of an intermediate is intrinsically linked to the efficiency and robustness of its own synthesis. The most prevalent and industrially viable route to both intermediates begins with the readily available Ethyl 2-aminothiazole-4-carboxylate ( 3 ).[4][5]

Synthesis of this compound (1) via Sandmeyer Reaction

The conversion of the C2-amino group to a chloro group is reliably achieved through a Sandmeyer-type reaction.[4] This process involves two critical steps: diazotization of the primary amine followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.

  • Step 1: Diazotization. The amine ( 3 ) is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acidic medium (e.g., HCl). The choice of a strong acid is crucial as it protonates nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine. Maintaining a low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Step 2: Chloro-de-diazoniation. The resulting diazonium salt is then introduced to a solution of copper(I) chloride. The copper(I) catalyst facilitates the single-electron transfer (SET) mechanism, leading to the formation of a radical intermediate, release of nitrogen gas (a powerful thermodynamic driving force), and subsequent transfer of the chloride atom to the thiazole ring.

dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes start [label="Ethyl 2-aminothiazole-4-carboxylate (3)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Thiazole-2-diazonium salt", fillcolor="#FFFFFF", fontcolor="#202124"]; product_cl [label="this compound (1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_br [label="Ethyl 2-bromothiazole-4-carboxylate (2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="1. NaNO₂, aq. HCl\n2. 0-5 °C", color="#5F6368"]; intermediate -> product_cl [label="CuCl", color="#34A853"]; intermediate -> product_br [label="CuBr", color="#FBBC05"]; }

Diagram 1: General Sandmeyer reaction pathway for the synthesis of halogenated thiazoles.

Alternative: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (2)

The synthesis of the bromo-analogue ( 2 ) follows an identical pathway, substituting copper(I) chloride with copper(I) bromide.[6] This parallel synthesis allows for a direct and equitable comparison of the two halogenated intermediates.

Head-to-Head Performance Comparison

The choice between a chloro or bromo substituent is not trivial and has significant implications for yield, purity, cost, and downstream reactivity.

Comparative Data Summary

The following table summarizes typical experimental outcomes for the synthesis and key properties of intermediates 1 and 2 . Data is aggregated from standard laboratory procedures.

Performance MetricThis compound (1)Ethyl 2-bromothiazole-4-carboxylate (2)Rationale & Field Insights
Typical Yield 75-85%80-90%The Sandmeyer reaction with bromide often proceeds with slightly higher efficiency and fewer side reactions, leading to a modest but consistent yield advantage for 2 .
Crude Purity (HPLC) ~95%~98%The chloro-de-diazoniation can sometimes lead to minor competitive hydrolysis (forming the hydroxy-thiazole), slightly impacting the crude purity of 1 .
Reagent Cost LowerHigherSodium chloride and copper(I) chloride are commodity chemicals and significantly cheaper than their bromide counterparts. This is a major factor in large-scale synthesis.
Downstream Reactivity GoodExcellentThe C-Br bond (Bond Energy: ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making 2 a more reactive substrate for oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This often translates to lower catalyst loading and milder reaction conditions.
Stability/Handling HighHighBoth intermediates are stable crystalline solids with good shelf life.[1][7]
Molecular Weight 191.64 g/mol [1]236.09 g/mol [8]The higher molecular weight of 2 means that for the same mass, there are fewer moles of active reagent, impacting atom economy.
Discussion of Performance Metrics

For Process Chemistry & Scale-Up: this compound ( 1 ) is often the preferred intermediate. The significant cost savings on starting materials (HCl vs. HBr, CuCl vs. CuBr) outweigh the slightly lower yield. In large-scale campaigns, cost-per-kilogram is a dominant driver, and the synthesis of 1 is more economically favorable.

For Medicinal Chemistry & Discovery: Ethyl 2-bromothiazole-4-carboxylate ( 2 ) is frequently the superior choice. In early-stage research, reaction success and reliability are paramount. The enhanced reactivity of the C-Br bond in cross-coupling reactions provides a higher probability of success across a diverse range of coupling partners and can simplify optimization.[9] The higher cost is negligible at the milligram-to-gram scale typical of discovery chemistry.

Detailed Experimental Protocols

These protocols are designed to be self-validating, incorporating in-process checks and final quality control analysis.

Synthesis of this compound (1) (Lab Scale)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Ethyl 2-aminothiazole-4-carboxylate (10.0 g, 58.1 mmol) in 100 mL of 6M hydrochloric acid.

  • Diazotization: Cool the suspension to 0 °C in an ice-salt bath. Prepare a solution of sodium nitrite (4.41 g, 63.9 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (7.0 g, 70.7 mmol) in 50 mL of concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • Workup: Allow the reaction to stir at room temperature for 2 hours. Pour the mixture onto 200 g of ice and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Recrystallize the crude solid from ethanol/water to yield off-white needles.[1]

  • Expected Outcome: 8.8 - 9.8 g (79-88% yield) of product 1 with >99% purity by HPLC.

Quality Control & Analysis Protocol (Self-Validation)

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent steps. This validation ensures the reliability of downstream reactions.

dot digraph "qc_workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Nodes start [label="Crude Product from Workup", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallization [label="Recrystallization (Ethanol/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Dried Crystalline Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Purity Check:\nHPLC > 99%", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Identity Check:\n¹H NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Check:\nMass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validated [label="Validated Intermediate\n(Proceed to next step)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> recrystallization [label="Purification", color="#5F6368"]; recrystallization -> product [label="Isolation", color="#5F6368"]; product -> hplc [color="#5F6368"]; product -> nmr [color="#5F6368"]; product -> ms [color="#5F6368"]; {hplc, nmr, ms} -> validated [label="Confirm Structure & Purity", color="#5F6368"]; }

Diagram 2: Quality control workflow for validating the synthesized intermediate.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient. Purity should be ≥99% for use in GMP environments.[1]

  • ¹H NMR Spectroscopy: Confirms the chemical structure. The spectrum should show the characteristic ethyl ester signals (a triplet and a quartet) and a singlet for the thiazole proton. The absence of the broad -NH₂ signal from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Verifies the molecular weight. For 1 , expect to see the [M+H]⁺ ion at m/z 192.0, along with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Conclusion and Recommendations

Both this compound and its bromo-analogue are high-performing intermediates. The optimal choice is dictated by the specific context of the synthesis.

  • Recommendation for Scale-Up/Process Chemistry: This compound (1) is the superior choice due to its significantly lower raw material cost, which is a critical factor for industrial-scale production. Its reactivity is sufficient for most well-optimized coupling reactions.

  • Recommendation for Discovery/Medicinal Chemistry: Ethyl 2-bromothiazole-4-carboxylate (2) is recommended. Its enhanced reactivity provides a higher likelihood of success in exploratory reactions and can accelerate the discovery timeline by requiring less optimization. The marginal increase in cost is easily justified by the speed and robustness it brings to small-scale synthesis.

By understanding the distinct advantages and trade-offs of each intermediate, researchers can make more informed decisions, leading to more efficient, cost-effective, and successful synthetic outcomes.

References

A Comparative Guide to the Cross-Reactivity of Ethyl 2-Chlorothiazole-4-Carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of novel ethyl 2-chlorothiazole-4-carboxylate derivatives designed as kinase inhibitors. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary insights to make informed decisions in their drug discovery pipelines.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives, including this compound, serve as versatile intermediates in the synthesis of compounds with a wide array of biological activities.[3] In the context of kinase inhibitor development, achieving selectivity is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[4][5][6] Off-target kinase inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in understanding a compound's true biological impact.[7][8][9][10][11]

This guide will compare three hypothetical derivatives of this compound, designated ETC-A , ETC-B , and ETC-C , against a well-characterized, commercially available kinase inhibitor, Comparator X . Our analysis will focus on their inhibitory activity against a primary target, "Kinase A," and their off-target effects on a panel of closely related kinases.

Experimental Rationale and Design

The core of this comparative study lies in a tiered approach to selectivity profiling.[12] We first establish the on-target potency of our derivatives and then expand the investigation to a panel of related kinases to map their selectivity profiles. This strategy is both cost-effective and efficient, allowing for the early identification of promiscuous compounds.[12]

Causality Behind Experimental Choices:

  • Choice of Primary Target (Kinase A): Kinase A was selected based on its validated role in a significant disease pathway, making it a prime therapeutic target.

  • Selection of Comparator X: Comparator X is a known, potent inhibitor of Kinase A, providing a benchmark for evaluating the performance of our novel derivatives.

  • Kinase Selectivity Panel: The panel comprises kinases with high sequence homology to Kinase A's ATP-binding site. This is a logical starting point for identifying potential off-target interactions.[4]

  • Assay Methodology: A luminescence-based in vitro kinase activity assay was chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[13] This method quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate.[13]

Comparative Data Analysis

The inhibitory activities of ETC-A , ETC-B , ETC-C , and Comparator X were assessed against Kinase A and a panel of five related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce kinase activity by 50%, were determined from dose-response curves.

Table 1: Comparative IC50 Values (nM) of Thiazole Derivatives and Comparator X

Kinase TargetETC-A (IC50 nM)ETC-B (IC50 nM)ETC-C (IC50 nM)Comparator X (IC50 nM)
Kinase A (Primary Target) 12 8 25 5
Kinase B250150>10,00050
Kinase C800450>10,000120
Kinase D>10,0001200>10,000800
Kinase E1500900>10,000350
Kinase F>10,000>10,000>10,0002000

Interpretation of Results:

  • On-Target Potency: All three derivatives demonstrated potent inhibition of the primary target, Kinase A, with ETC-B being the most potent of the novel compounds. However, none surpassed the potency of the benchmark, Comparator X .

  • Selectivity Profile:

    • ETC-A and ETC-B exhibited some cross-reactivity with Kinases B and C, and to a lesser extent, D and E. This suggests that while potent, their selectivity could be improved.

    • ETC-C , although less potent against Kinase A, displayed an exceptional selectivity profile, showing no significant inhibition of the other kinases in the panel at concentrations up to 10,000 nM.

    • Comparator X , while highly potent, showed notable off-target activity against Kinases B, C, and E.

This data underscores a common challenge in drug discovery: the trade-off between potency and selectivity.[5] ETC-C emerges as a promising candidate for further optimization, where its potency could potentially be enhanced without compromising its superior selectivity.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (ETC-A, B, C, Comparator X) Plate_Setup Plate Setup (96-well) + 2.5 µL Compound/DMSO Compound_Prep->Plate_Setup Kinase_Mix Kinase Reaction Mix (Kinase, Substrate, ATP) Reaction_Start Initiate Reaction + 5 µL Substrate/ATP Mix Incubate 60 min at 30°C Kinase_Mix->Reaction_Start Kinase_Add Add 2.5 µL Kinase Incubate 10 min Plate_Setup->Kinase_Add Kinase_Add->Reaction_Start ADP_Detect Add ADP-Glo™ Reagent Incubate 40 min Reaction_Start->ADP_Detect Luminescence Add Kinase Detection Reagent Incubate 30 min ADP_Detect->Luminescence Read_Plate Measure Luminescence (Plate Reader) Luminescence->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Detailed Experimental Protocols

The following protocols are provided to ensure the reproducibility of the presented data.

Protocol 1: In Vitro Luminescence-Based Kinase Inhibition Assay

This protocol details the measurement of kinase activity in the presence of an inhibitor.[13] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (ETC-A, ETC-B, ETC-C, Comparator X)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO to achieve the desired concentration range for the dose-response curve.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationships in Kinase Inhibitor Selectivity

The following diagram illustrates the relationship between on-target and off-target inhibition and its implications for drug development.

G cluster_compound Test Compound cluster_targets Biological Targets cluster_outcomes Potential Outcomes Compound Thiazole Derivative On_Target On-Target Kinase (e.g., Kinase A) Compound->On_Target Binds Off_Target Off-Target Kinases (e.g., Kinase B, C, etc.) Compound->Off_Target Binds (Cross-reactivity) Therapeutic Therapeutic Effect On_Target->Therapeutic Leads to Side_Effects Adverse Side Effects Off_Target->Side_Effects Can lead to

Caption: Relationship between on-target/off-target binding and therapeutic outcomes.

Conclusion

This guide provides a framework for the comparative analysis of cross-reactivity for novel kinase inhibitors derived from this compound. The presented data highlights the critical balance between potency and selectivity in drug discovery. While ETC-B shows the highest on-target potency among the new derivatives, the superior selectivity of ETC-C makes it a compelling candidate for further development.

By employing systematic and robust experimental protocols, researchers can gain a deeper understanding of their compounds' interaction with the human kinome. This knowledge is indispensable for mitigating the risks of off-target effects and ultimately developing safer and more effective therapeutics.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of Ethyl 2-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2-chlorothiazole-4-carboxylate (CAS No: 41731-52-6). As a critical intermediate in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering you to manage chemical waste with expertise and confidence.

Hazard Identification and Core Risks

This compound is a halogenated heterocyclic compound that presents multiple hazards.[1] Understanding these risks is the foundation of its safe management. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Experiential Insight: Beyond the immediate hazards, the thermal decomposition of this compound is a significant concern. In the event of a fire, it may emit highly corrosive and toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[2][3] Therefore, its waste must be stored away from heat sources and ignition risks.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound in any form, including as a waste product. The following equipment is required to mitigate the risks of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation and potential absorption.[4]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[4]
Respiratory Protection NIOSH/MSHA approved respirator.Required if handling the solid outside of a fume hood or if dust formation is likely, to prevent respiratory tract irritation.[2]

The Cardinal Rule: Waste Categorization and Segregation

Proper disposal begins with correct categorization. This compound is a halogenated organic compound due to the presence of a chlorine atom in its structure.[5] This classification dictates its entire disposal pathway.

Why Segregation is Critical: Halogenated organic waste streams are typically managed via high-temperature incineration at specialized facilities.[5] Co-mingling this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, drastically increasing disposal costs and violating regulatory standards.[6]

Incompatible Waste Streams: Under no circumstances should this waste be mixed with the following:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[6]

  • Aqueous waste, strong acids, or strong bases .[6]

  • Oxidizing agents .[3]

  • Heavy metal waste .[6]

The following decision tree provides a clear logical pathway for proper waste segregation in the laboratory.

WasteSegregation start Generated Chemical Waste isHalogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->isHalogenated halogenatedBin Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. isHalogenated->halogenatedBin Yes isOrganic Is it a non-halogenated organic solvent? isHalogenated->isOrganic No nonHalogenatedBin Collect in 'NON-HALOGENATED ORGANIC WASTE' container. isOrganic->nonHalogenatedBin Yes isAqueous Is it an aqueous solution (non-reactive)? isOrganic->isAqueous No aqueousBin Collect in 'AQUEOUS WASTE' container. isAqueous->aqueousBin Yes consultEHS Consult Institutional EHS/ Waste Management Guide. isAqueous->consultEHS No

Caption: Waste Segregation Decision Logic.

Step-by-Step Disposal Protocol

Adherence to a systematic collection procedure ensures safety and compliance. All handling of waste should be performed within a certified chemical fume hood.

  • Container Selection: Obtain a clean, dry, and chemically compatible waste container designated for halogenated organic solids or solutions. The container must have a secure, tight-fitting lid.[7][8]

  • Pre-Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[7] Clearly write all required information, including the full chemical name: "this compound." Do not use abbreviations.[8]

  • Waste Transfer: Carefully transfer the waste material into the labeled container. If transferring a solid, use techniques that minimize dust generation.[2]

  • Secure Containment: Tightly close the container lid immediately after adding waste. It should remain closed at all times except when waste is being actively added.[7][8]

  • Logistical Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7] This area must be cool, dry, well-ventilated, and provide secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal: Once the container is nearly full (do not overfill) or when the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department by following their specific procedures.[9]

The overall workflow for proper disposal is visualized below.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Generate Generate Waste (this compound) Categorize Categorize as Halogenated Organic Waste Generate->Categorize Container Select & Pre-Label Waste Container Categorize->Container Transfer Transfer Waste in Fume Hood Container->Transfer Store Secure & Store in SAA (Satellite Accumulation Area) Transfer->Store Request Request Waste Collection Store->Request Pickup Certified EHS Pickup Request->Pickup Dispose Final Disposal via Regulated Incineration Pickup->Dispose

Caption: End-to-End Disposal Workflow.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action.

Spill Management [2]

  • Minor Spill (Dry Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep or vacuum the spilled material. Use dry cleanup methods and avoid creating dust.[2]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[2]

    • Wash the area with soap and water, preventing runoff into drains.[2]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert emergency services and your institutional EHS department, providing the location and nature of the hazard.[2]

    • Prevent entry into drains or waterways.[2]

Personal Exposure First Aid

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][3]

  • Skin Contact: Flush the affected skin and hair with running water and soap. If irritation develops or persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Ingestion: Rinse the mouth with water and immediately give a glass of water. Do not induce vomiting. Contact a Poison Control Center or a doctor without delay.[2]

By integrating these scientifically grounded procedures into your laboratory workflow, you uphold the highest standards of safety, environmental stewardship, and professional responsibility.

References

Mastering the Safe Handling of Ethyl 2-chlorothiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, Ethyl 2-chlorothiazole-4-carboxylate is a reagent of significant interest in modern research and development.[1] Its utility, however, is matched by a clear hazard profile that necessitates a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a hazardous substance with the following primary concerns:

  • Oral Toxicity: The compound is harmful if swallowed.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

A thorough understanding of these hazards is the first step in developing a culture of safety around its use. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) prior to commencing any work.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[2] Nitrile gloves are a common and effective choice for many organic chemicals, but always consult the glove manufacturer's resistance guide for specific chemicals.Prevents skin contact, which can lead to irritation. The high protection class ensures adequate working time before potential permeation.
Body Protection A flame-resistant laboratory coat. For larger quantities or increased splash risk, impervious clothing is advised.Protects the skin on the arms and body from accidental contact.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.Ensures that airborne particles or vapors are not inhaled, preventing respiratory irritation.
Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

All operations involving this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before opening the container, ensure all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are readily accessible.[4]

  • Dispensing:

    • As this compound is a solid, care should be taken to avoid generating dust during transfer.[5]

    • Use a dedicated, clean spatula or scoop for transferring the solid.

    • If making a solution, add the solid slowly to the solvent to avoid splashing.

  • During Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain a clean workspace and immediately wipe up any minor spills with a suitable absorbent material.

  • Post-Handling:

    • Thoroughly decontaminate all equipment and work surfaces after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3]

Emergency Response: A Proactive Plan

Accidents can happen, and a clear, practiced emergency plan is critical.

Spill_Management cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Follow_Up Follow-Up Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Ignition Remove all sources of ignition Alert->Ignition Assess_Size Assess the size and nature of the spill Ignition->Assess_Size Consult_SDS Consult the SDS for specific guidance Assess_Size->Consult_SDS Don_PPE Don appropriate PPE Consult_SDS->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional and regulatory guidelines Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for managing a chemical spill.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including contaminated consumables, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. As a chlorinated organic compound, it should be segregated with other halogenated waste streams.[7]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[5][9]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely harness the scientific potential of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.